molecular formula C18H32CaO19 B1213495 Calcium glubionate anhydrous CAS No. 97635-31-9

Calcium glubionate anhydrous

カタログ番号: B1213495
CAS番号: 97635-31-9
分子量: 592.5 g/mol
InChIキー: YPCRNBPOUVJVMU-LCGAVOCYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium glubionate anhydrous is a mineral supplement and calcium salt used in biochemical and physiological research. Its primary research applications focus on investigating conditions related to calcium deficiency, such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) . It is also indicated for research into the management of severe hyperkalemia (high potassium levels) and as an adjunct in studies on exudative skin conditions . The mechanism of action for calcium is foundational to nervous, muscular, and skeletal systems. It is essential for maintaining cell membrane and capillary permeability, acting as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle. It is also critical for bone formation and blood coagulation . It is important for researchers to note that the percentage of elemental calcium in calcium glubionate is approximately 6.5%, which is a key differentiator from other calcium salts like calcium carbonate (40%) or calcium gluconate (9.3%) when calculating dosages for experimental models . The absorption of calcium from this compound is predominantly in the duodenum and is dependent on the presence of calcitriol and vitamin D . This product is intended for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

特性

Key on ui mechanism of action

Essential for nervous, muscular, and skeletal systems. Maintain cell membrane and capillary permeability. Act as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle. Essential for bone formation and blood coagulation.

CAS番号

97635-31-9

分子式

C18H32CaO19

分子量

592.5 g/mol

IUPAC名

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

InChI

InChI=1S/C12H22O12.C6H12O7.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;/m11./s1

InChIキー

YPCRNBPOUVJVMU-LCGAVOCYSA-L

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]

異性体SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2]

正規SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]

他のCAS番号

97635-31-9

同義語

calcium glubionate
Calcium Médifa
Calcium-Sandoz
glubionate calcium
glubionate calcium monohydrate

製品の起源

United States

Foundational & Exploratory

A Technical Guide to Calcium Glubionate Anhydrous: Properties, Protocols, and Applications as a Research-Grade Electrolyte Source

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Criticality of a Well-Characterized Calcium Source in Research

In the landscape of biomedical research, the precise control of ionic concentrations is paramount. Calcium (Ca²⁺), as a ubiquitous second messenger, governs a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1][2] Consequently, the choice of a calcium salt for formulating electrolyte solutions, cell culture media, or in vivo experimental buffers is a decision with significant downstream consequences. This guide provides an in-depth technical overview of calcium glubionate anhydrous, a highly soluble and biocompatible organic calcium salt, designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage its unique properties effectively and reproducibly. We will move beyond simple data recitation to explore the causal reasoning behind its selection and application, ensuring every protocol is a self-validating system for scientific integrity.

Physicochemical Profile of Calcium Glubionate Anhydrous

Calcium glubionate is an organic salt formed from calcium and a mixture of gluconic acid and lactobionic acid.[3][4] Its anhydrous form offers a stable, well-defined source of calcium ions, making it particularly suitable for applications where water content could be a critical variable. Its high solubility in aqueous solutions is a primary advantage over less soluble salts like calcium carbonate.[5][6]

Table 1: Core Physicochemical and Stoichiometric Properties

PropertyValueSource(s)
Chemical Name Calcium D-gluconate lactobionate[3]
Molecular Formula C₁₈H₃₂CaO₁₉[2][7]
Molecular Weight 592.51 g/mol [2][5][7]
Appearance White to yellow-tinged crystalline granules or powder[5]
Solubility in Water Freely soluble[3][5]
Elemental Calcium Content ~6.38% (63.8 mg elemental Ca²⁺ per 1 g of salt)[8]
pH (5% w/v solution) 5.0 - 8.0[5]
CAS Number 97635-31-9 (anhydrous)[1]

The Rationale for Selecting Calcium Glubionate: A Comparative Analysis

The selection of a calcium salt is often a trade-off between elemental calcium content, solubility, bioavailability, and potential for tissue irritation. While inorganic salts like calcium carbonate offer a high percentage of elemental calcium, their poor solubility limits their use in many research applications.[9][10] Calcium chloride, though highly soluble, can be irritating to tissues, a significant concern for in vivo and parenteral applications.[11]

Calcium glubionate emerges as a superior choice in many contexts due to its excellent solubility and biocompatibility.[6] Its organic nature contributes to better tolerance, and it is less likely to cause precipitation in complex biological media compared to inorganic counterparts.[11] Studies comparing various calcium salts have highlighted that while absorption rates can vary, the high solubility and gentle nature of organic salts like gluconate and glubionate make them highly effective for achieving stable, bioavailable calcium concentrations.[9][12]

Table 2: Comparison of Common Research-Grade Calcium Salts

Calcium SaltElemental Ca²⁺ (%)Solubility in WaterKey AdvantagesKey Disadvantages
Calcium Glubionate ~6.4%HighExcellent solubility, low tissue irritation, good for parenteral solutions.[8][11]Lower % Ca²⁺ content by weight.
Calcium Gluconate ~9.3%ModerateGood solubility, low tissue irritation, widely used.[9]Can precipitate in high-phosphate media.
Calcium Chloride ~27.2%Very HighHigh % Ca²⁺ content, inexpensive.[13]Can be acidic, highly irritating to veins and tissues.[11]
Calcium Carbonate ~40.0%Very LowHighest % Ca²⁺ content, common oral supplement.[12]Requires acid for absorption, unsuitable for most solution-based assays.[9]
Calcium Citrate ~21.0%ModerateGood bioavailability, less dependent on stomach acid.[9][12]Bulkier, lower % Ca²⁺ content than carbonate.

The Role of Calcium in Cellular Function: A Mechanistic Overview

Calcium glubionate serves as a source of dissociated Ca²⁺ ions, which are fundamental to cellular signaling.[1] In a resting state, cytosolic Ca²⁺ concentrations are kept exceptionally low (~100 nM). Upon stimulation, Ca²⁺ floods the cytosol from either the extracellular space or intracellular stores like the endoplasmic reticulum. This surge in Ca²⁺ acts as a signal, binding to and activating a host of proteins, most notably calmodulin, which in turn modulates the activity of downstream enzymes and transcription factors, ultimately controlling critical cellular processes.[1][2]

CalciumSignaling cluster_cytosol Intracellular Signaling Cascade extracellular Extracellular Space (High Ca²⁺) cytosol Cytosol (Low Ca²⁺) extracellular->cytosol Ca²⁺ Influx calmodulin Calmodulin (Inactive) cytosol->calmodulin  Ca²⁺ binds stimulus Stimulus (e.g., Ligand Binding) channel Ion Channel (Voltage- or Ligand-gated) stimulus->channel Opens active_calmodulin Ca²⁺-Calmodulin (Active Complex) downstream Downstream Effectors (Kinases, Phosphatases, Transcription Factors) active_calmodulin->downstream Activates response Cellular Response (e.g., Contraction, Secretion, Gene Expression) downstream->response Leads to

Diagram 1: Simplified overview of the calcium second messenger system.

Key Research Applications and Experimental Protocols

Application: In Vitro Cell Culture Media Supplementation

Many specialized research applications require precise control over extracellular calcium concentration, often starting with a calcium-free basal medium like DMEM.[14][15] Calcium glubionate is an excellent choice for re-supplementing these media due to its high solubility and low cytotoxicity.

Protocol 1: Preparation of a 1 M Calcium Glubionate Anhydrous Sterile Stock Solution

  • Rationale: Creating a concentrated, sterile stock solution allows for accurate, aseptic addition to cell culture media without significantly altering the final volume. The 1 M concentration is a convenient starting point for making a wide range of working dilutions.

  • Materials:

    • Calcium Glubionate Anhydrous (CAS 97635-31-9), research grade

    • Milli-Q® or equivalent ultrapure water

    • Sterile 50 mL conical tubes

    • 0.22 µm sterile syringe filter

    • Sterile syringe (10-20 mL)

    • Calibrated analytical balance and weigh boats

  • Step-by-Step Methodology:

    • Calculation: Determine the mass of calcium glubionate anhydrous required. For 20 mL of a 1 M solution: Mass = Molarity × Volume × Molecular Weight Mass = 1 mol/L × 0.020 L × 592.51 g/mol = 11.85 g

    • Weighing: Accurately weigh 11.85 g of calcium glubionate anhydrous powder using an analytical balance.

    • Dissolution: Add the powder to a 50 mL conical tube. Add approximately 15 mL of ultrapure water. Vortex vigorously until the powder is completely dissolved. The solution should be clear.[5]

    • Volume Adjustment: Carefully add ultrapure water to bring the final volume to exactly 20 mL. Invert the tube several times to ensure homogeneity.

    • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile 50 mL conical tube. This is the final sterile stock solution.

    • Labeling and Storage: Label the tube clearly with "1 M Calcium Glubionate, [Date], [Initials]". Store at 4°C for short-term use (up to 1 month) or aliquot and store at -20°C for long-term stability.

Application: Quality Control and Solution Validation

Trustworthiness in research demands that the concentration of prepared solutions be independently verified. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a robust and cost-effective method for quantifying the precise calcium concentration in your stock solution.[16][17]

Protocol 2: Quantification of Calcium Glubionate by Complexometric Titration

  • Principle: This is a replacement titration. A small amount of magnesium is added, which forms a wine-red complex with the indicator (e.g., Mordant Black II). EDTA chelates free calcium first due to a higher stability constant. Once all calcium is chelated, EDTA then displaces the magnesium from the indicator complex, causing a sharp color change to blue at the endpoint.[17]

  • Materials:

    • Calcium glubionate solution (from Protocol 1)

    • 0.05 M EDTA, standardized solution

    • Ammonia buffer (pH 10)

    • Mordant Black II indicator mixture

    • 0.05 M Magnesium Sulfate solution

    • Deionized water

    • Burette, flasks, and pipettes

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately pipette 1.0 mL of the prepared 1 M Calcium Glubionate stock solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of deionized water.

    • Reagent Addition: Add 10 mL of ammonia buffer (pH 10) and 5.0 mL of 0.05 M magnesium sulfate solution.[17] Add a small amount (tip of a spatula) of Mordant Black II indicator mixture. The solution should turn a wine-red color.

    • Titration: Fill a burette with the standardized 0.05 M EDTA solution. Titrate the sample solution with the EDTA, swirling the flask continuously.

    • Endpoint Detection: The endpoint is reached when the solution color changes sharply from wine-red to a distinct blue. Record the volume of EDTA used.

    • Blank Titration: Repeat the procedure using 1.0 mL of deionized water instead of the calcium solution to account for any calcium impurities in the reagents.[17]

    • Calculation: Molarity of Ca²⁺ = [(V_sample - V_blank) × M_EDTA] / V_sample_initial Where:

      • V_sample = Volume of EDTA used for the sample (mL)

      • V_blank = Volume of EDTA used for the blank (mL)

      • M_EDTA = Molarity of the standardized EDTA solution

      • V_sample_initial = Initial volume of the calcium glubionate sample (1.0 mL)

TitrationWorkflow start Start prep 1. Sample Preparation (Pipette 1.0 mL Ca²⁺ solution, add 50 mL DI water) start->prep reagents 2. Reagent Addition (Add pH 10 buffer, MgSO₄, and Mordant Black II indicator) prep->reagents color_check Solution turns wine-red reagents->color_check titrate 3. Titration (Slowly add standardized 0.05 M EDTA from burette) color_check->titrate endpoint 4. Endpoint Detection (Color changes sharply from red to blue) titrate->endpoint At equivalence point record 5. Record Volume (Note mL of EDTA used) endpoint->record calculate 6. Calculation (Use formula to determine Ca²⁺ molarity) record->calculate end End calculate->end

Diagram 2: Experimental workflow for the complexometric titration of calcium.

Handling, Storage, and Safety

As a Senior Application Scientist, I must emphasize that procedural integrity begins with safe handling and proper storage of reagents.

  • Handling: Apply good manufacturing and industrial hygiene practices.[18] Use personal protective equipment (gloves, safety glasses). Avoid inhalation of dust by working in a well-ventilated area or using local exhaust ventilation.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed original container.[3][5][18] Keep away from heat sources and incompatible materials such as strong oxidizing agents and acids.[5][18]

  • Stability: Calcium glubionate is a stable compound under recommended storage conditions.[3][5]

Conclusion

Calcium glubionate anhydrous stands as a premier electrolyte source for research applications demanding high solubility, purity, and biological compatibility. Its properties make it an ideal candidate for formulating precisely defined cell culture media, buffers for physiological studies, and parenteral solutions for in vivo experiments. By following validated protocols for preparation and quantification, such as those detailed in this guide, researchers can ensure the accuracy and reproducibility of their results, upholding the highest standards of scientific integrity. The deliberate choice of calcium glubionate over other salts, grounded in a clear understanding of its comparative advantages, is a hallmark of rigorous experimental design.

References

  • Calcium glubionate: Pediatric drug information. (n.d.). UpToDate.
  • Calcium Glubionate or Calcium Glucono Lactobionate Manufacturers, SDS. (n.d.). Mubychem.
  • Specifications, Uses, SDS of Calcium Glubionate Manufacturers. (n.d.). Mubychem.
  • Calcium Glubionate or Glucono Lactobionate SDS of Manufacturers. (2025, October 8). Anmol Chemicals.
  • Calcium glubionate anhydrous API Manufacturers & Suppliers. (n.d.). Pharmaoffer.com.
  • Calcium glubionate anhydrous (CID 6093407). (n.d.). PubChem, National Center for Biotechnology Information.
  • CALCIUM GLUBIONATE - Safety Data Sheet. (2025, May 3). ChemicalBook.
  • Compound: CALCIUM GLUBIONATE ANHYDROUS (CHEMBL2219740). (n.d.). ChEMBL, European Bioinformatics Institute.
  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Calcium Gluconate. (2025). BenchChem.
  • Calcium Glubionate (CID 6093269). (n.d.). PubChem, National Center for Biotechnology Information.
  • Calcium glubionate. (n.d.). Chem-Impex.
  • Ca+ in cell culture media. (2017, May 15). ResearchGate.
  • calcium salts. (n.d.). Drugs.com.
  • Calcium Supplements: You need to know the truth!. (2012, June 21). The Foodstate Company.
  • Calcium-salts - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall.
  • Calcium Gluconate vs. Other Calcium Salts: Choosing the Right Salt. (2024, June 27). Green Jeeva.
  • Assay of calcium gluconate. (n.d.). JECFA.
  • Calcium in Cell Culture. (n.d.). Sigma-Aldrich.
  • Assay of Calcium gluconate IP Pharmaceutical Analysis I Practical. (n.d.). Pharmacy Infoline.
  • A method for in vivo assessment of calcium slow channel blocking drugs. (1988). Journal of Cardiovascular Pharmacology.
  • Effect of feeding calcium gluconate embedded in a hydrogenated fat matrix on performance, gastrointestinal fermentation, ruminal morphology, carcass merit, and meat quality for finishing beef heifers. (n.d.). Canadian Journal of Animal Science.
  • Progress in the Study of Calcium Formulations. (2018). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Specifics of some calcium salts in intravenous therapy of hypocalcemia and their further use. (n.d.). ResearchGate.

Sources

Calcium glubionate anhydrous powder for veterinary hypocalcemia

Author: BenchChem Technical Support Team. Date: February 2026

Target Indication: Veterinary Hypocalcemia (Parturient Paresis, Eclampsia) Form: Anhydrous Powder for Reconstitution CAS: 12569-38-9 (Anhydrous)

Executive Summary

Calcium glubionate (Calcium D-gluconate lactobionate monohydrate or anhydrous) represents a high-solubility, neutral-pH calcium source distinct from standard calcium gluconate or calcium chloride.[1] While calcium borogluconate remains the standard for large animal volume therapy due to cost, Calcium Glubionate Anhydrous is the preferred active pharmaceutical ingredient (API) for high-concentration, low-volume formulations in small animal medicine and specialized equine/bovine applications. Its superior solubility profile allows for the creation of supersaturated injectable solutions without the use of boric acid, reducing tissue irritation risks and improving safety margins in neonates and compromised patients.

This guide outlines the physicochemical characterization, manufacturing logic, and clinical protocols for deploying Calcium Glubionate Anhydrous in veterinary drug development.

Physicochemical Profile & Anhydrous Logic[1][2][3]

Chemical Identity

Calcium glubionate is not a simple salt but a complex formed by the equimolar interaction of calcium gluconate and calcium lactobionate.[1]

  • Chemical Name: Calcium (D-gluconato)(D-lactobionato)[1]

  • Molecular Formula:

    
     (Anhydrous)[1]
    
  • Molecular Weight: ~592.51 g/mol (Anhydrous)[1][2]

  • Elemental Calcium Content: ~6.5 - 6.8% (varies slightly by hydration state of raw input).[1]

Solubility & Stability

The core advantage of glubionate over gluconate is solubility .[1]

  • Calcium Gluconate: Soluble at ~3.5% (w/v) at 20°C. Requires crystallization inhibitors (like saccharate) or boron stabilization to reach therapeutic concentrations (10-20%).[1]

  • Calcium Glubionate: Soluble at >20% (w/v) without additives.[1]

  • Anhydrous Nature: The anhydrous powder is hygroscopic .[1] It is thermodynamically stable in air but will rapidly adsorb atmospheric moisture to revert to a hydrated state.[1]

    • Handling Requirement: Processing must occur in humidity-controlled environments (<40% RH).[1] Packaging requires moisture-barrier laminates (e.g., Alu/Alu blisters or HDPE with desiccants).[1]

Structural Synthesis Diagram

The following diagram illustrates the formation of the glubionate complex and its processing into anhydrous powder.

GlubionateSynthesis Raw_Ca Calcium Source (CaCO3 or Ca(OH)2) Reaction Neutralization Reaction (Aqueous Phase, 60-70°C) Raw_Ca->Reaction Acid_G Gluconic Acid (C6H12O7) Acid_G->Reaction Acid_L Lactobionic Acid (C12H22O12) Acid_L->Reaction Complex Ca-Glucono-Lactobionate Solution (Dissolved) Reaction->Complex Equimolar Complexation Processing Spray Drying / Concentration (T_inlet: 180°C, T_outlet: 90°C) Complex->Processing Filtration & Atomization Final Calcium Glubionate Anhydrous Powder Processing->Final Moisture Removal

Figure 1: Synthesis workflow for Calcium Glubionate Anhydrous, highlighting the critical neutralization and spray-drying phases to achieve the anhydrous state.

Pharmacology & Mechanism of Action

Mechanism: The Calcium Homeostasis Loop

Hypocalcemia (Milk Fever in cows, Eclampsia in dogs) results from a failure of calcium homeostasis mechanisms (PTH, Vitamin D) to mobilize bone calcium fast enough to meet lactational demands.

  • Immediate Effect: IV Glubionate provides an immediate pool of ionized calcium (

    
    ).[1]
    
  • Neuromuscular Junction:

    
     stabilizes the nerve cell membrane.[1] Hypocalcemia lowers the threshold potential, causing spontaneous repetitive firing (tetany).[1] Glubionate restores this threshold, stopping tremors.[1]
    
  • Cardiac Function:

    
     is essential for excitation-contraction coupling in cardiomyocytes.[1]
    
Pharmacokinetics (PK)
  • Absorption:

    • IV: 100% bioavailability.[1] Immediate onset.

    • SC: Rapid absorption due to high solubility and neutral pH.[1] Unlike Calcium Chloride (necrotizing) or Gluconate (slow absorption/irritating if volume is high), Glubionate is well-tolerated SC.[1]

    • Oral: Bioavailability ~30-40% (passive diffusion + active transport).[1]

  • Distribution: Rapidly equilibrates with extracellular fluid.[1]

  • Elimination: Renal excretion.[1][3]

Formulation & Manufacturing Protocols

Reconstitution of Anhydrous Powder

To prepare a 10% w/v Injectable Solution :

Materials:

  • Calcium Glubionate Anhydrous Powder: 100 g[1]

  • Water for Injection (WFI): q.s. to 1000 mL[1]

  • Nitrogen gas (for sparging)[1][4]

Protocol:

  • Preparation: Heat 800 mL of WFI to 50-60°C. Sparge with Nitrogen to reduce dissolved oxygen (protects against oxidation of organic moieties).

  • Dissolution: Slowly add 100 g of Anhydrous Powder under constant magnetic stirring.

    • Note: The anhydrous powder may clump initially due to hygroscopicity; ensure high-shear mixing if scaling up.[1]

  • Adjustment: Cool to 25°C. Check pH. Target range: 5.5 – 7.5 .

    • Buffering: Usually self-buffering, but pH can be adjusted with dilute NaOH or Gluconic Acid if necessary.[1]

  • Filtration: Pass through a 0.22 µm PVDF membrane for sterilization.[1]

  • Filling: Fill into Type I glass vials or PP ampoules. Terminal sterilization via autoclaving (121°C for 15 min) is generally safe, but filtration is preferred to prevent caramelization of the sugar moieties.

Stability Considerations
  • Hydrolysis: Minimal in neutral pH.[1]

  • Precipitation: Highly resistant to precipitation compared to gluconate.[1]

  • Compatibility: Do not mix with bicarbonates, phosphates, or sulfates (precipitates Ca-salts).

Clinical Application & Dosage

Dosage Calculation

Dosing is based on Elemental Calcium .[1]

  • Calcium Glubionate Anhydrous: ~6.5% Elemental Ca.[1]

  • 10% Solution (100 mg/mL salt): Contains ~6.5 mg Elemental Ca/mL.[1]

Therapeutic Protocols
Protocol A: Canine Eclampsia (Puerperal Tetany)
  • Indication: Acute tremors, hyperthermia, seizures in lactating bitches.[1]

  • Route: IV (Slow)

  • Dose: 5 – 15 mg elemental Ca per kg.[1]

    • Calculation: For a 10 kg dog requiring 10 mg/kg -> Total 100 mg elemental Ca.[1]

    • Volume: Using 10% Glubionate solution (~6.5 mg Ca/mL) -> ~15 mL total volume .[1]

  • Administration: Give slowly over 10-20 minutes. Monitor ECG for bradycardia or arrhythmias.

Protocol B: Bovine Parturient Paresis (Milk Fever) [1]
  • Indication: Recumbency, S-curve neck, cold extremities.[1]

  • Route: IV followed by SC.[1][3]

  • Dose: 1.5 – 2.0 g elemental Calcium (Total dose for standard cow).[1]

    • Note: Glubionate is expensive for large animals; often used for refractory cases or high-value animals where borogluconate toxicity (boron accumulation) is a concern.[1]

Clinical Decision Flowchart

TreatmentFlow Diagnosis Diagnosis: Hypocalcemia (Tetany, Seizures, Paresis) Severity Assess Severity Diagnosis->Severity Acute Acute/Life-Threatening (Seizures/Coma) Severity->Acute Subacute Subacute/Mild (Tremors/Weakness) Severity->Subacute IV_Tx IV Bolus: Ca-Glubionate (5-15 mg/kg elemental Ca) SLOW (10-20 min) Acute->IV_Tx SC_Tx SC Injection (Maintenance/Depot) Subacute->SC_Tx Monitor Monitor ECG/Heart Rate Stop if Bradycardia occurs IV_Tx->Monitor Monitor->SC_Tx Patient Stable Oral_Tx Oral Maintenance (Glubionate Syrup/Powder) SC_Tx->Oral_Tx Long-term management

Figure 2: Clinical decision tree for deploying Calcium Glubionate in veterinary hypocalcemia cases.

Safety & Toxicology

  • Tissue Irritation: Calcium Glubionate is chemically neutral and non-irritating.[1] Extravasation (leakage outside the vein) does not cause the severe necrosis seen with Calcium Chloride and is less irritating than Calcium Gluconate.[1]

  • Cardiac Toxicity: Rapid IV injection can cause cardiac arrest (systolic arrest).[1]

    • Antidote: Atropine may be used for bradycardia; Magnesium sulfate is contraindicated (exacerbates block).[1]

  • Drug Interactions:

    • Tetracyclines: Chelation reduces antibiotic efficacy.[1]

    • Cardiac Glycosides (Digoxin): Calcium enhances toxicity; avoid IV calcium in digitalized patients.[1]

References

  • Plumb's Veterinary Drug Handbook. Calcium Glubionate Monograph.[1][3] Available at: [Link] (Accessed via institutional login).[1]

  • Merck Veterinary Manual. Parturient Paresis in Cows. Source: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Calcium Glubionate. Source: [Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). Calcium Glucoheptonate / Glubionate Standards.[1][3] (Reference for solubility and chemical definitions).

Sources

Methodological & Application

Application Note: A Robust Complexometric Titration Protocol for the Assay of Calcium Glubionate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the quantitative determination of calcium in calcium glubionate using complexometric titration with ethylenediaminetetraacetic acid (EDTA). Calcium glubionate, a mixture of calcium gluconate and calcium lactobionate, is a critical component in pharmaceutical formulations for treating hypocalcemia. Accurate and reliable assay methods are therefore essential for quality control and dosage verification. This guide details a direct titration method adapted from United States Pharmacopeia (USP) monographs, explaining the underlying chemical principles, providing step-by-step experimental procedures, and outlining the necessary calculations to ensure data integrity. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a precise and validated method for calcium glubionate assay.

Introduction: The Analytical Challenge

Calcium glubionate is a complex organic calcium salt valued for its high solubility and bioavailability, making it a preferred choice for oral and injectable calcium supplements. Structurally, it is a mixture of calcium gluconate and calcium lactobionate. The therapeutic efficacy of these formulations is directly dependent on the precise amount of elemental calcium they deliver. Therefore, a robust and accurate analytical method is paramount for quality assurance in a cGMP (current Good Manufacturing Practice) environment.

Complexometric titration stands as a classic, reliable, and widely adopted method for the quantification of divalent metal ions like calcium (Ca²⁺). The technique is based on the formation of a highly stable, water-soluble complex between the metal ion and a chelating agent, most commonly EDTA.[1] This application note presents a detailed protocol based on the direct titration methodology outlined in official pharmacopeias, ensuring regulatory compliance and analytical accuracy.[2][3]

Principle of the Method: The Chemistry of Chelation

The assay of calcium glubionate by complexometric titration hinges on the reaction between Ca²⁺ ions and the disodium salt of EDTA (Na₂H₂Y). EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion, resulting in an exceptionally stable 1:1 complex (the "chelate").[4]

The overall reaction can be represented as:

Ca²⁺ + [EDTA]⁴⁻ → [Ca-EDTA]²⁻

To accurately determine the titration's endpoint—the exact point at which all Ca²⁺ ions have been complexed by EDTA—a metallochromic indicator is used. For the specific determination of calcium, hydroxy naphthol blue is the indicator of choice, as specified in the USP monograph.[2][3] The titration must be performed at a high pH (around 12-13), which is achieved by adding a strong base like sodium hydroxide (NaOH).[5]

The mechanism proceeds as follows:

  • Initial State (High pH): In a highly alkaline solution, hydroxy naphthol blue binds with the free Ca²⁺ ions to form a stable, wine-red colored complex (Ca-Indicator).[6]

  • Titration: As the EDTA titrant is added, it begins to sequester the free Ca²⁺ ions, forming the colorless and more stable Ca-EDTA complex. The Ca-EDTA complex is significantly more stable than the Ca-Indicator complex.[7]

  • Endpoint: Once all free Ca²⁺ ions have been chelated by EDTA, the next drop of titrant displaces the Ca²⁺ from the Ca-Indicator complex. This releases the free indicator into the solution, causing a sharp and distinct color change from wine-red to a pure blue, signaling the completion of the reaction.[6][8]

This direct titration approach, with the addition of the indicator near the endpoint, provides a sharp and easily detectable endpoint, ensuring high accuracy.[1]

Experimental Protocol

This protocol is a self-validating system, incorporating reagent standardization and precise procedural steps to ensure the trustworthiness of the results.

Reagent and Solution Preparation
  • 0.05 M Disodium Edetate (EDTA) VS (Volumetric Solution):

    • Dissolve approximately 18.6 g of analytical grade disodium edetate dihydrate in sufficient purified water to produce 1000 mL.[1]

    • Standardization: Accurately weigh about 200 mg of primary standard calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours. Transfer to a 500 mL beaker and add 10 mL of water. Cover the beaker and carefully introduce 2 mL of dilute hydrochloric acid to dissolve the CaCO₃.[9] Dilute with water to approximately 100 mL. While stirring, add about 30 mL of the prepared EDTA solution from a burette. Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator. Continue the titration to a blue endpoint. Calculate the molarity. The standardization process should be performed in triplicate.

  • 1 N Sodium Hydroxide (NaOH):

    • Dissolve 40.0 g of NaOH in purified water and dilute to 1000 mL.

  • 3 N Hydrochloric Acid (HCl):

    • Slowly add 258 mL of concentrated HCl to approximately 750 mL of purified water, cool, and dilute to 1000 mL.

  • Hydroxy Naphthol Blue Indicator:

    • Use a commercially available high-purity indicator powder or a 0.1% (w/v) solution in water.

Sample Preparation
  • Accurately weigh a portion of the Calcium Glubionate sample equivalent to about 70 mg of elemental calcium (Ca).

  • Transfer the sample to a 250 mL or 500 mL beaker or conical flask.

  • Add 2 mL of 3 N hydrochloric acid and dilute with purified water to approximately 150 mL. The initial addition of acid ensures the complete dissolution of the calcium salt and prevents precipitation of calcium hydroxide when the pH is raised later.[2]

Titration Procedure

The following workflow is critical for achieving a sharp and accurate endpoint.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A 1. Accurately weigh Calcium Glubionate sample B 2. Dissolve in water and 2 mL of 3N HCl A->B C 3. Add ~20 mL of 0.05 M EDTA VS (while stirring) B->C D 4. Add 15 mL of 1N NaOH to raise pH to ~12-13 C->D E 5. Add 300 mg of Hydroxy Naphthol Blue Indicator D->E F 6. Continue titration with 0.05 M EDTA VS E->F G 7. Observe endpoint: Wine-Red to Blue color change F->G H 8. Record volume of EDTA consumed G->H I 9. Calculate Calcium content H->I

Sources

Application Note: High-Concentration Clear Liquid Calcium Formulations via Glubionate Anhydrous

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for formulating high-stability, clear liquid calcium supplements using Calcium Glubionate Anhydrous . Unlike standard calcium salts (carbonate, citrate) which are insoluble at neutral pH, or calcium gluconate which has limited solubility (~3.5% at 25°C), Calcium Glubionate acts as a hyper-soluble complex (up to 60% w/v). This allows for the creation of high-potency clear syrups without the "chalky" texture associated with suspensions.

Key Technical Advantage: Calcium Glubionate is chemically a mixture of Calcium Gluconate and Calcium Lactobionate. This combination disrupts the crystal lattice energy that typically limits solubility, allowing for elemental calcium delivery in a clear aqueous phase.

Physicochemical Profile & Formulation Strategy

Material Science: The "Anhydrous" Factor

Calcium Glubionate Anhydrous is highly hygroscopic. While the hydrated form is stable, the anhydrous powder will rapidly absorb atmospheric moisture, leading to clumping and dosing inaccuracies during manufacturing.

  • Handling Requirement: All weighing must occur in a humidity-controlled environment (<40% RH).

  • Stoichiometry: The complex yields approximately 6.4% - 6.5% elemental calcium .

    • Implication: To achieve a therapeutic dose (e.g., 115 mg elemental Ca per 5 mL), the formulation requires a high solids loading (~1.8 g of powder per 5 mL).[1]

The Solubility-Stability Matrix

The stability of calcium glubionate in solution is pH-dependent. While soluble across a broad range, the risk of precipitation (calcium hydroxide or calcium carbonate via CO2 absorption) increases at alkaline pH, while extreme acidity can lead to hydrolysis of the lactobionate moiety.

Target pH Window: 3.4 – 4.5

  • Reasoning 1 (Microbial): This range optimizes the efficacy of preservatives like Sodium Benzoate (active only in undissociated acid form, pKa ~4.2).

  • Reasoning 2 (Stability): Aligns with USP monograph specifications for Calcium Glubionate Syrup, preventing oxidative discoloration (yellowing) common in sugar-acid salts at higher pH.

Visualization: Formulation Logic

The following diagram illustrates the critical decision pathways for maintaining solubility and stability.

FormulationLogic Start Calcium Glubionate Anhydrous Formulation Solubility High Solids Loading (>30% w/v) Start->Solubility Requires Heating Dissolution Phase (60-70°C) Solubility->Heating Endothermic Dissolution pH_Control pH Adjustment (Target: 3.4 - 4.5) Heating->pH_Control Prevents Recrystallization pH_Control->Heating If pH > 5.0 Risk of Maillard/Yellowing Preservation Preservative Efficacy (Benzoate/Sorbate) pH_Control->Preservation Activates Preservative Filtration Clarification (5-10 micron) Preservation->Filtration Final Stable Clear Liquid Filtration->Final

Figure 1: Critical Process Parameters (CPP) for Calcium Glubionate stabilization. Note the dependency of preservative efficacy on the specific pH window.

Detailed Experimental Protocol

Protocol A: Preparation of 1.8g/5mL Calcium Glubionate Syrup (Lab Scale: 1 Liter)

Objective: Create a clear syrup delivering ~115 mg elemental calcium per 5 mL dose.

Materials Required:
  • Calcium Glubionate Anhydrous: 360.0 g

  • Purified Water (USP Grade): q.s. to 1000 mL

  • Sucrose or Non-Nutritive Sweetener (e.g., Sucralose): As required for palatability.

  • Sodium Benzoate: 1.0 g (0.1% w/v)

  • Citric Acid (Anhydrous): q.s. for pH adjustment.

  • Flavoring Agent (e.g., Lemon or Cherry, pH stable).

Step-by-Step Methodology:
  • Water Preparation (The Thermal Driver):

    • Charge 500 mL of Purified Water into a glass beaker.

    • Heat to 60°C - 70°C .

    • Why: Although soluble, the dissolution rate of anhydrous glubionate is slow at room temperature due to particle wetting time. Heat reduces viscosity and accelerates wetting.

  • Solute Addition (The Saturation Phase):

    • Start overhead stirring at medium shear (300-500 RPM).

    • Slowly add 360.0 g of Calcium Glubionate Anhydrous. Avoid dumping to prevent "fish-eye" clumping.

    • Maintain temperature at 60°C until the solution is perfectly clear.

    • Checkpoint: Solution should appear slightly viscous but transparent.

  • Sweetener & Preservative Integration:

    • While still warm (approx. 50°C), add Sodium Benzoate.

    • Why: Adding preservative before final cooling ensures complete dissolution.

    • Add sweeteners (Sucrose/Sucralose) at this stage.

  • Cooling & pH Adjustment:

    • Cool the batch to 25°C - 30°C .

    • Critical: Do not add acids while hot to minimize hydrolysis risks.

    • Measure pH.[2][3][4] It will likely be neutral (6.0-7.0).

    • Add Citric Acid solution (50% w/v) dropwise to adjust pH to 3.8 ± 0.2 .

  • Final Volume & Flavoring:

    • Add flavoring agents.

    • Add Purified Water to bring final volume to 1000 mL.

    • Mix for 10 minutes.

  • Filtration:

    • Pass product through a 10µm polypropylene filter to remove any undissolved particulates or foreign matter.

Protocol B: Accelerated Stability Stress Test

Objective: Validate the formulation against precipitation and discoloration.

  • Freeze-Thaw Cycling:

    • Subject samples to 3 cycles: -20°C (24h)

      
       25°C (24h).
      
    • Pass Criteria: No crystallization or sediment observed after the 3rd thaw.

  • Thermal Stress:

    • Store at 40°C / 75% RH for 4 weeks.

    • Pass Criteria: Color change (

      
      E) must be minimal (solution must not turn amber/brown).
      

Quality Control & Troubleshooting

Assay Method (Complexometric Titration)

To verify the elemental calcium content (Target: 23 mg/mL elemental Ca).

  • Reagent: 0.05 M Disodium EDTA VS.[2][5][6]

  • Indicator: Hydroxy Naphthol Blue.[2][5][6]

  • Buffer: NaOH (to maintain pH > 12 for the titration).

  • Calculation: Each mL of 0.05 M EDTA is equivalent to 2.004 mg of Calcium (Ca).[2][6]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Haze / Turbidity Incomplete dissolution or pH > 6.0 (Carbonate formation).Heat to 70°C to redissolve. Check pH; if >6.0, acidify immediately.
Yellowing "Caramelization" of gluconate/lactobionate due to high heat or high pH.Ensure processing temp < 75°C. Keep pH < 5.0.
Crystallization (Cold) Supersaturation at low temps.Add 5-10% Glycerin or Sorbitol as a crystallization inhibitor.
Workflow Visualization

ProductionWorkflow Weigh Weighing (Low Humidity) Dissolve Dissolution (65°C, Water) Weigh->Dissolve Add Powder Cool Cooling (<30°C) Dissolve->Cool Clear Soln. Acidify Acidification (Citric Acid -> pH 3.8) Cool->Acidify Add Excipients QC QC Check (Assay & pH) Acidify->QC Sample

Figure 2: Linear production workflow emphasizing the cooling step prior to acidification.

References

  • United States Pharmacopeia (USP) . Calcium Glubionate Syrup Monograph. USP29–NF24. (Defines the standard for equimolar preparation and pH range 3.4-4.5).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 6093407: Calcium Glubionate Anhydrous. (Verifies chemical structure and anhydrous nature).

  • Global Calcium . Calcium Glubionate Technical Data Sheet. (Source for solubility data and elemental calcium content of 6.5%).

  • Jungbunzlauer . Facts about Calcium Salts in Liquid Supplements. (Comparative solubility data of Gluconate vs. Glubionate).

Sources

Application Note & Protocol: Dissolution Rate Testing of Calcium Glubionate Anhydrous

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Calcium glubionate is a water-soluble calcium salt utilized in both oral solutions and solid dosage forms as a therapeutic agent to address or prevent calcium deficiency. The anhydrous version of this active pharmaceutical ingredient (API) is distinguished by its high solubility, a fundamental physicochemical characteristic that governs its dissolution behavior.[1][2] The dissolution rate of a solid dosage form is a paramount critical quality attribute, as it fundamentally influences the bioavailability of the drug substance.[3][4] This application note delivers a comprehensive guide and a meticulous protocol for conducting dissolution rate testing on immediate-release solid oral dosage forms that contain calcium glubionate anhydrous. The methodology is firmly rooted in the principles delineated in the United States Pharmacopeia (USP) General Chapter <711> Dissolution and is judiciously adapted from the official monograph for Calcium Gluconate Tablets, a structurally related and highly soluble calcium salt.[5]

Scientific Principles & Method Rationale

Physicochemical Properties of Calcium Glubionate Anhydrous

Calcium glubionate is classified as being freely or highly soluble in water.[2] In accordance with the FDA's Biopharmaceutics Classification System (BCS), drugs are considered highly soluble when their highest dosage strength is soluble in 250 mL or less of aqueous media across a pH spectrum of 1 to 6.8.[6][7] This characteristic strongly indicates that dosage forms formulated with calcium glubionate will likely exhibit rapid-dissolving properties. For such products, the dissolution process itself is typically not the rate-limiting step for absorption. Nevertheless, in vitro dissolution testing remains an indispensable tool for ensuring batch-to-batch consistency and for identifying potential formulation or manufacturing variables that could adversely affect drug release.[3]

Selection of Dissolution Test Parameters

The choice of dissolution conditions must be scientifically robust, justifiable, and possess the ability to discriminate between batches that may exhibit different in vivo performance characteristics.

  • Apparatus: The USP details several apparatuses for dissolution testing. For conventional tablets and capsules, USP Apparatus 1 (Basket) and USP Apparatus 2 (Paddle) are the most frequently employed.[3] The official USP monograph for Calcium Gluconate Tablets mandates the use of Apparatus 2 (Paddle) . This apparatus is particularly suitable for tablets that naturally sink to the bottom of the vessel and provides a gentle, hydrodynamically well-defined agitation.[5]

  • Dissolution Medium: For highly soluble active ingredients like calcium glubionate, a simple aqueous medium is generally adequate. The FDA's guidance for highly soluble drugs indicates that 0.1N HCl or water are acceptable media choices.[6] The USP monograph for Calcium Gluconate Tablets explicitly prescribes the use of water as the dissolution medium.[5] This selection is scientifically sound, as it offers a neutral environment, thereby minimizing potential interactions that might occur in buffered media. Due to the drug's high solubility, sink conditions are readily maintained.

  • Agitation Speed: To enhance the discriminatory capability of the method, mild agitation conditions are generally favored.[3] The USP monograph for Calcium Gluconate Tablets specifies a paddle rotation speed of 50 rpm , which represents a standard and appropriate level of agitation for this product type.[5]

  • Temperature and Volume: Consistent with standard practice for dissolution testing aimed at simulating human physiological conditions, the temperature of the medium is rigorously maintained at 37 ± 0.5 °C . A standard volume of 900 mL is utilized, ensuring that sink conditions are preserved throughout the duration of the test.[5]

Experimental Workflow and Design

The comprehensive procedure for determining the dissolution rate of calcium glubionate anhydrous from a solid dosage form is segmented into several critical stages, spanning from initial preparation to the final analytical determination. This workflow is meticulously designed to guarantee accuracy, reproducibility, and adherence to pharmacopeial standards.

Dissolution_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Media_Prep Prepare Dissolution Medium (900 mL Purified Water) Deaerate Deaerate Medium Media_Prep->Deaerate App_Setup Assemble & Equilibrate Apparatus 2 (Paddle) to 37 ± 0.5 °C Deaerate->App_Setup Dosage_Intro Introduce Dosage Form into Vessel App_Setup->Dosage_Intro Std_Prep Prepare Calcium Standard Solutions Quantification Quantify Calcium (AAS or EDTA Titration) Std_Prep->Quantification Start_Test Start Rotation (50 rpm) Dosage_Intro->Start_Test Sampling Withdraw Aliquot at 45 minutes Start_Test->Sampling Filter Filter Sample Immediately Sampling->Filter Dilution Dilute Sample & Standard as needed Filter->Dilution Dilution->Quantification Calculation Calculate % Dissolved Quantification->Calculation Compare Compare to Acceptance Criteria (Q ≥ 75%) Calculation->Compare

Caption: Workflow for Calcium Glubionate Dissolution Testing.

Summary of Dissolution Test Parameters

The table below provides a consolidated summary of the recommended parameters for conducting the dissolution rate test for immediate-release tablets containing calcium glubionate anhydrous.

ParameterRecommended SettingJustification / Reference
Apparatus USP Apparatus 2 (Paddle)Standard for tablets; specified in the USP monograph for Calcium Gluconate Tablets.[5]
Dissolution Medium Purified WaterCalcium glubionate is highly water-soluble; specified in the USP monograph for Calcium Gluconate Tablets.[2][5]
Medium Volume 900 mLStandard volume providing sink conditions.[5]
Temperature 37 ± 0.5 °CSimulates physiological conditions.
Agitation Speed 50 rpmStandard, mild agitation for paddle method.[5]
Time Point 45 minutesSingle time point appropriate for rapidly dissolving products; specified in the USP monograph.[3][5]
Acceptance Criteria Not less than 75% (Q) of the labeled amount dissolved.Standard acceptance criteria for many immediate-release products; specified in the USP monograph.[5]
Analytical Finish Atomic Absorption Spectroscopy (AAS) or Complexometric (EDTA) TitrationAAS is the compendial method.[5] EDTA titration is a widely accepted alternative for calcium quantification.[8][9]

Detailed Experimental Protocols

Protocol 1: Dissolution Test Procedure
  • Media Preparation: Prepare a sufficient volume of purified water. Deaerate the medium using a validated method such as heating followed by cooling, filtering under vacuum, or sparging with helium.

  • Apparatus Setup:

    • Assemble the USP Apparatus 2 (Paddle) assembly.

    • Dispense 900 mL (with a tolerance of ±1%) of the deaerated water into each dissolution vessel.

    • Cover the vessels to minimize evaporation and allow the medium to equilibrate to a stable temperature of 37 ± 0.5 °C.

    • Verify and adjust the paddle height to 25 ± 2 mm from the lowest point of the inside bottom of the vessel.

  • Test Execution:

    • Carefully drop one dosage unit (e.g., one tablet) into each vessel, ensuring it settles at the bottom before starting the rotation.

    • Immediately initiate the apparatus, ensuring the rotation speed is maintained at 50 rpm.

  • Sampling:

    • At the 45-minute time point (within a tolerance of ±2%), withdraw a sample aliquot from a zone that is midway between the surface of the dissolution medium and the top of the paddle blade, and not less than 1 cm from the vessel wall.

    • Promptly filter the sample through a suitable inert filter (e.g., 0.45 µm PVDF). Discard the initial portion of the filtrate to prevent sample dilution or adsorption effects from the filter.

  • Sample Storage: The filtered samples should be stored in inert, sealed containers, and protected from light if necessary, until the time of analysis. Perform any subsequent dilutions with the dissolution medium to bring the concentration within the analytical range.

Protocol 2: Analytical Finish by Atomic Absorption Spectroscopy (AAS)

This protocol is adapted from the method specified in the USP monograph for Calcium Gluconate Tablets.[5]

  • Standard Preparation:

    • Prepare a stock solution of a certified calcium standard in the dissolution medium (water).

    • From this stock solution, create a series of at least three working standard solutions of known calcium concentrations that bracket the anticipated concentration of the test samples after dilution.

  • Instrument Setup:

    • Configure the atomic absorption spectrophotometer according to the manufacturer's operational guidelines.

    • Install and align a calcium hollow-cathode lamp.

    • Set the analytical wavelength to the primary calcium absorption line at approximately 422.7 nm.[10]

    • Use the dissolution medium as a blank to zero the instrument's absorbance reading.

  • Measurement:

    • Aspirate the standard solutions in order of increasing concentration, followed by the filtered and diluted test solutions.

    • Record the steady-state absorbance readings for each solution.

  • Calculation:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Using the linear regression equation from the calibration curve, determine the concentration of calcium in the test samples.

    • Calculate the percentage of the labeled amount of calcium glubionate dissolved using the formula:

    % Dissolved = (C_sample × V_medium × DF / L) × (MW_CG / AW_Ca) × 100

    Where:

    • C_sample = Concentration of calcium in the sample solution (mg/mL)

    • V_medium = Volume of the dissolution medium (900 mL)

    • DF = Dilution factor applied to the sample

    • L = Labeled amount of calcium glubionate per dosage unit (mg)

    • MW_CG = Molecular weight of calcium glubionate anhydrous (430.37 g/mol )

    • AW_Ca = Atomic weight of calcium (40.08 g/mol )

Protocol 3: Alternative Analytical Finish by Complexometric (EDTA) Titration

This protocol offers a robust, non-instrumental alternative for the quantification of calcium.[8][9]

  • Reagent Preparation:

    • 0.05 M Edetate Disodium (EDTA) VS: Prepare and standardize this volumetric solution as directed in USP <541> Titrimetry.

    • 1 N Sodium Hydroxide: Prepare as required.

    • Hydroxy Naphthol Blue Indicator: Utilize a commercially prepared indicator powder or triturate.

  • Titration Procedure:

    • Accurately pipette a known volume of the filtered dissolution sample into an Erlenmeyer flask.

    • Add 2 mL of 3 N hydrochloric acid and dilute the solution with purified water to approximately 150 mL.

    • While maintaining constant stirring, add approximately 20 mL of 0.05 M EDTA VS from a 50-mL buret.

    • Add 15 mL of 1 N sodium hydroxide followed by approximately 300 mg of hydroxy naphthol blue indicator.[11]

    • Continue the titration with the 0.05 M EDTA VS until the solution reaches a distinct and permanent blue endpoint.

  • Calculation:

    • Determine the amount of calcium glubionate dissolved in the titrated aliquot:

    mg Dissolved = V_EDTA × M_EDTA × 21.52

    Where:

    • V_EDTA = Net volume of EDTA titrant consumed (mL)

    • M_EDTA = Molarity of the standardized EDTA solution (mol/L)

    • 21.52 = The stoichiometric equivalent in mg of anhydrous calcium gluconate corresponding to 1 mL of 0.05 M EDTA. This factor must be adjusted proportionally if the molarity of the EDTA solution deviates from 0.05 M.

    • Calculate the total percentage of dissolved drug by scaling the result from the aliquot volume to the total medium volume.

Trustworthiness and System Validation

To uphold the integrity and validity of the dissolution test results, the following procedures are mandatory:

  • Apparatus Qualification: The dissolution testing apparatus must undergo regular mechanical calibration. Its performance should be periodically verified using USP reference standard tablets (e.g., USP Prednisone Tablets RS) as stipulated in USP <711>.

  • Method Validation: The selected analytical finish (whether AAS or EDTA titration) must be thoroughly validated for key parameters including specificity, linearity, accuracy, and precision. This validation must be performed within the context of the dissolution medium and the specific formulation matrix.

  • System Suitability: Prior to each dissolution run, system suitability checks must be successfully completed. For AAS, this involves confirming the calibration curve with a check standard. For titration, it necessitates the recent standardization of the titrant.

By rigorously adhering to these established pharmacopeial principles and detailed protocols, researchers, scientists, and drug development professionals can perform a reliable and accurate assessment of the in vitro release characteristics of calcium glubionate anhydrous dosage forms, thereby ensuring consistent product quality and performance.

References

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • Yu, L. X., et al. (2014). Dissolution Testing for Generic Drugs: An FDA Perspective. The AAPS Journal, 16(5), 927-933. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • GMP Compliance. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]

  • Delaware Valley University. Atomic Absorption Spectroscopy. [Link]

  • United States Pharmacopeia. USP Monographs: Calcium Gluconate Tablets. [Link]

  • U.S. Geological Survey. Calcium, atomic absorption spectrometric, direct. [Link]

  • PubMed. Determination of calcium by inductively coupled plasma-atomic emission spectrometry, and lead by graphite furnace atomic absorption spectrometry, in calcium supplements after microwave dissolution or dry-ash digestion: method trial. [Link]

  • Scribd. Calcium Analysis via Atomic Absorption. [Link]

  • United States Pharmacopeia (2025). Calcium Gluconate Tablets USP 2025. [Link]

  • ResearchGate. Determination of calcium by atomic-absorption spectrometry in samples dissolved by acid mixtures. [Link]

  • United States Pharmacopeia. USP Monographs: Calcium Gluconate. [Link]

  • University of California, Irvine. Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA). [Link]

  • ECA Academy. (2017). Revised Ph. Eur. Chapter Tablets. [Link]

  • University of Canterbury. Determination of Total Calcium and Magnesium Ion Concentration. [Link]

  • Standard Methods. 3500-Ca B: Calcium by EDTA. [Link]

  • European Pharmacopoeia. Index 11.3. [Link]

  • European Pharmacopoeia. CALCIUM GLUCONATE. [Link]

  • UCL. EDTA Titrations 2: Analysis of Calcium in a Supplement Tablet. [Link]

  • ResearchGate. 1 Determination of calcium by Standardized EDTA Solution. [Link]

  • EDQM. Calcium gluconate. [Link]

  • FAO. CALCIUM GLUCONATE. [Link]

  • USP NF. Calcium Gluconate Tablets - Definition, Identification, Assay - USP 2025. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Calcium Glubionate Anhydrous

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are experiencing "gel-blocking," inconsistent assay results, or severe caking with Calcium Glubionate Anhydrous .

Unlike Calcium Gluconate (which is sparingly soluble), Calcium Glubionate is highly soluble and is the gold standard for high-concentration liquid calcium formulations. However, the anhydrous form is thermodynamically unstable in humid air. It acts as a potent desiccant, aggressively scavenging atmospheric moisture to return to a hydrated state.[1] This creates a sticky, viscous layer on the particle surface immediately upon exposure, leading to processing failures.

This guide treats the material not just as a chemical, but as a dynamic system sensitive to relative humidity (RH) and kinetic energy.

Module 1: Environmental Control & Storage

The Core Problem: The Critical Relative Humidity (CRH) of Calcium Glubionate is low. If your lab humidity is above the CRH, the powder will deliquesce (dissolve in its own absorbed water).

Q: My powder turns into a sticky "brick" inside the container. How do I stop this?

A: The "brick" formation is caused by moisture ingress through the container seal, creating liquid bridges between particles that subsequently recrystallize.

Protocol: The "Zero-Headspace" Storage System

  • Primary Barrier: Never rely on the original fiber drum or simple screw-top jar once opened. Transfer unused powder immediately to HDPE wide-mouth bottles with Teflon (PTFE) tape on the threads before capping.

  • Secondary Barrier: Place the HDPE bottle inside an aluminum foil laminate bag (Mylar) with a silica gel sachet, and heat-seal it.[2]

  • Active Desiccation: Store the sealed unit in a desiccator cabinet maintained at <20% RH .

Troubleshooting Table: Storage Issues

SymptomDiagnosisCorrective Action
Crust on surface Headspace moisture absorption.[2]Purge container with dry Nitrogen (

) before resealing.
Hard lumps throughout Container seal failure.Sieve through #20 mesh (if chemically stable) or discard. Do not grind (heat = degradation).
Yellow discoloration Oxidation or caramelization.[2]Check storage temp. Ensure <25°C. Discard if pH < 6.0.

Module 2: Weighing & Handling (The Critical Step)

The Core Problem: Static electricity attracts the powder to the spatula, while moisture causes it to stick to the weigh boat, leading to inaccurate dosing.

Q: The powder sticks to my spatula and weigh boat. How do I get an accurate weight?

A: You are fighting surface adsorption . You cannot "tap" sticky powder off a boat. You must use the "Weighing by Difference" technique to validate the mass transfer.

Protocol: Weighing by Difference (Self-Validating)

  • Goal: Transfer exactly

    
     mg without leaving residue errors.
    
  • Equipment: Anti-static gun (Zero-Stat), Glass weighing bottle (tall form).

  • Preparation: Tare the empty glass weighing bottle with its lid ON .

  • Loading: Add approx. amount of CGA to the bottle. Close lid. Record Total Mass (

    
    ).
    
  • Transfer: Take the bottle to your vessel. Open lid, dump powder directly into the vortex (do not use a spatula to scrape).

  • Validation: Immediately recap the bottle. Weigh it again (

    
    ).
    
  • Calculation: Actual Mass Transferred =

    
    .[2]
    

Expert Insight: Never use plastic weigh boats for anhydrous hygroscopic salts. The static charge creates a "dust explosion" effect, and the moisture makes it adhere to the plastic. Glass is mandatory.

Module 3: Dissolution & Formulation

The Core Problem: When you dump anhydrous powder into water, the exterior hydrates instantly, forming a gelatinous shell that prevents water from reaching the dry core. This is called "Gel Blocking" or "Fish-Eyes."[2]

Q: I have floating white clumps that won't dissolve, even with stirring. Why?

A: You added the powder too fast to a stagnant or slow-moving solvent. The clumps are dry powder encapsulated in a hydrated gel sheath.

Corrective Workflow: The "High-Shear Slurry" Method

Do not dump powder into the final volume of water. Use a concentrate approach.

DissolutionProtocol Start Start: Anhydrous Ca-Glubionate SolventPrep Prepare Solvent: Degassed Water (Avoid CO2) Temp: 35-40°C Start->SolventPrep Vortex Create Vortex: High-Speed Overhead Stirrer (Not Magnetic Bar) SolventPrep->Vortex Addition Addition Phase: Sift powder SLOWLY into the shoulder of the vortex Vortex->Addition Check Visual Check: Are clumps forming? Addition->Check ClumpAction STOP Addition. Increase Shear. Wait for dispersion. Check->ClumpAction Yes (Haze/Lumps) Finish Final Dissolution: Solution becomes clear. Filter (0.45µm) immediately. Check->Finish No (Clear) ClumpAction->Vortex

Figure 1: High-Shear Dissolution Logic to prevent gel-blocking.

Key Technical Nuances:

  • Temperature: Slightly elevated temperature (35-40°C) increases kinetic energy and diffusion rates, breaking the gel layer. Do not boil (risk of caramelization).

  • Agitation: Magnetic stir bars are insufficient. They cannot generate the vertical turnover needed to pull floating powder down. Use an overhead impeller (pitch-blade) .[2]

Module 4: Analysis & Quality Control

The Core Problem: Assay results (Complexometric titration or ICP) are consistently low (e.g., 96% instead of 99%), yet no impurities are found.

Q: Why is my Calcium assay failing on the low side?

A: You are likely weighing "water weight." If the powder absorbed 3% moisture during weighing, your 100mg sample is actually 97mg of salt and 3mg of water.

Protocol: The "LOD-Correction" Factor

You must determine the Loss on Drying (LOD) simultaneously with your assay weighing.

  • Sampling: Weigh two aliquots from the same bottle at the same time.

    • Aliquot A: For Calcium Assay.[3][4]

    • Aliquot B: For LOD (105°C for 4 hours).

  • Calculation:

    
    
    
Q: The solution is hazy after dissolution. Is it impure?

A: Not necessarily. Haze in Calcium Glubionate solutions often comes from Calcium Carbonate .

  • Mechanism:[5]

    
    .[2]
    
  • Fix: Use boiled, cooled (degassed) water or sparge water with Nitrogen before mixing. If haze persists, filter through a 0.22µm PVDF filter.

Summary of Critical Parameters

ParameterSpecification / TargetReason
Handling RH < 40% (Ideal < 25%)Prevents deliquescence and stickiness.[2]
Weighing Tool Glass / Metal (No Plastic)Prevents static adhesion.[2]
Dissolution Mode Powder into Water (Slowly)Prevents "cementing" at the bottom of the vessel.
Water Quality Degassed / Low

Prevents Calcium Carbonate haze formation.[2]

References

  • USP Monographs . (2023). Calcium Glubionate / Calcium Gluconate Monograph. United States Pharmacopeia.[6]

  • Hiami, A. (2022). Hygroscopic Problems Of Capsule Filled Powders. Rich Packing Pharmaceutical.

  • ChemicalBook . (2025).[2][7] Calcium Glubionate Safety Data Sheet (SDS) & Handling.

  • PubChem . (2025). Calcium Gluconate and Glubionate Compound Summary. National Center for Biotechnology Information.

  • Grokipedia . (2024).[2] Critical Relative Humidity (CRH) of Salts.

Sources

Technical Support Center: Minimizing Aluminum Contamination in Calcium Glubionate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for pharmaceutical researchers and process engineers. It prioritizes prevention over remediation , given the high solubility of Calcium Glubionate which makes downstream purification (like recrystallization) chemically inefficient.

Topic: High-Purity Synthesis & Contamination Control Target Audience: Process Chemists, QA/QC Managers, Formulation Scientists Version: 2.1 (Current to USP/FDA Standards)

🚨 Critical Alert: The Solubility Paradox

Why is this hard? Calcium Glubionate is selected specifically for its extreme solubility (approx. 400 mg/mL) compared to Calcium Gluconate (approx. 30 mg/mL).

  • The Benefit: High bioavailability and stable high-concentration syrups.

  • The Problem: You cannot easily purify it via standard recrystallization. Once Aluminum (Al) is in the solution, it stays there.

  • The Solution: You must prevent Al entry at the raw material stage. You cannot "wash" this product clean easily.

📚 Module 1: Regulatory & Safety Limits

Q: What are the hard limits for Aluminum in these raw materials?

A: Regulatory bodies treat Aluminum as a critical toxin, particularly for Large Volume Parenterals (LVP) and dialysis solutions, due to its neurotoxicity and accumulation in bone.[1]

Regulatory BodyStandardLimitContext
FDA 21 CFR 201.323< 25 µg/L (ppb) For LVP used in TPN.[1][2]
USP General Chapter <206>Varies Method-based; often limits raw material to < 10 ppm depending on dosage.
Neonatal FDA Safety Alert< 5 µg/kg/day Total daily intake limit.[3][4]
EP (Eur. Ph.) Calcium Gluconate< 2 ppm For parenteral use grades.[5]

Technical Insight: Do not confuse Raw Material limits with Finished Product limits. If your Calcium Glubionate raw material has 10 ppm Al, and you make a 10% solution, your product has 1 ppm (1000 ppb), which forces you to label the product with a warning or makes it non-compliant for LVP use.

🔍 Module 2: Root Cause Analysis (Sources)

Q: Where is the Aluminum coming from?

A: Aluminum is ubiquitous.[5][6][7] In Calcium Glubionate synthesis, it follows the Calcium. The primary culprit is almost always the Calcium Carbonate (CaCO₃) precursor, where


 isomorphously substitutes for 

in the crystal lattice.
Visualization: Contamination Pathways

The following diagram illustrates the critical entry points for Aluminum.

Al_Sources cluster_RM Raw Materials (Primary) cluster_Eq Equipment & Storage Target Contaminated Ca-Glubionate CaCO3 CaCO3 (Mineral Source) CaCO3->Target Al substitutes Ca GDL Glucono-delta-lactone (Acid Source) GDL->Target Trace Impurity Water Process Water Water->Target If not WFI Glass Borosilicate Glass (Leaching) Glass->Target Acidic Leaching Filter Filter Aids (Diatomaceous Earth) Filter->Target Silicate Release

Figure 1: Ishikawa-style flow mapping the entry of Aluminum into the Calcium Glubionate process stream.

🧪 Module 3: Raw Material Screening Protocol (The Fix)

Q: How do I select the right Calcium Carbonate?

A: You must implement a Pre-Synthesis Digestion Screen . Relying on the Certificate of Analysis (CoA) from a mining supplier is insufficient because they often test bulk Al, not acid-leachable Al.

Protocol: The "Acid-Stress" Test

Objective: Mimic the synthesis conditions to see how much Al will actually leach into your Glubionate.

  • Sample: Take 10g of candidate CaCO₃.

  • Digestion: Dissolve in stoichiometric excess of Gluconic Acid (or dilute HCl if mimicking worst-case) at 60°C for 1 hour.

  • Filtration: Filter through a 0.22 µm membrane (plastic housing, not glass).

  • Analysis: Test filtrate via ICP-MS (See Module 5).

  • Decision:

    • Result < 0.5 ppm: Pass (Suitable for Parenteral).

    • Result 0.5 - 5.0 ppm: Oral Grade Only .

    • Result > 5.0 ppm: Reject .

Scientific Rationale: Calcium Glubionate synthesis is a neutralization reaction:



If the Al in the carbonate is "locked" in silicates that don't dissolve at pH 4-5 (the reaction pH), it might be filtered out. However, if it dissolves, it becomes part of the drug substance.

⚙️ Module 4: Process Optimization & Remediation

Q: My batch is already contaminated. Can I clean it?

A: It is difficult. Because Calcium Glubionate is so soluble, you cannot cool it down to crystallize pure product easily (the Al stays in the mother liquor, but there is no mother liquor—it all stays in solution).

Recommended Workflow for High-Purity Synthesis:

Synthesis_Workflow Start Start: Raw Material Selection React Reaction: CaCO3 + GDL/Gluconic Acid Temp: <60°C Start->React Check1 Critical Control Point: pH Monitoring (Keep > 4.5) React->Check1 Scavenge Optional Remediation: Activated Carbon or Chelex 100 Resin Check1->Scavenge If Al > Limit Filter Filtration: Polymeric Membrane (0.2µm) NO Diatomaceous Earth Check1->Filter If Al OK Scavenge->Filter Dry Spray Drying / Lyophilization Filter->Dry

Figure 2: Optimized synthesis workflow emphasizing pH control and filtration choices.

Troubleshooting Table
IssueProbable CauseCorrective Action
Al spikes after filtration Filter Media LeachingStop using Diatomaceous Earth (Celite). Use Cellulose or Polyethersulfone (PES) membranes.
Al increases over time Glass StorageSwitch to Polypropylene (PP) or HDPE containers. Glass leaches Al, especially if solution pH < 6.
Cannot lower Al below 100 ppb Contaminated WaterVerify Water for Injection (WFI) system. Al is a common impurity in city water; RO membranes usually remove it, but downstream piping can re-introduce it.
Scavenging failed Wrong pHChelating resins (like Chelex) work best at specific pH ranges. If pH is too low (<4), protons compete with metals. If too high, Al precipitates. Aim for pH 6.0–6.5 for scavenging.

🔬 Module 5: Analytical Challenges (ICP-MS)

Q: I'm getting inconsistent Aluminum readings. Why?

A: Calcium Glubionate creates a "High Matrix" effect in ICP-MS (Inductively Coupled Plasma Mass Spectrometry). The massive amount of Calcium ions can suppress the Aluminum signal or clog the cone.

Protocol for Accurate Testing:

  • Dilution: You must dilute samples significantly (e.g., 1:100) to reduce the Calcium matrix.

  • Internal Standard: Use Scandium (Sc) or Yttrium (Y) as an internal standard to correct for matrix suppression.

  • Reaction Cell: Use a Collision/Reaction Cell (He mode) to remove polyatomic interferences (like

    
     which mimics 
    
    
    
    ).
  • Vessel Cleaning: All analytical glassware must be acid-washed (10% HNO₃) overnight. Never use standard lab glass; use PFA/FEP plasticware.

🔗 References

  • FDA (U.S. Food and Drug Administration). (2024).[2] CFR - Code of Federal Regulations Title 21, Section 201.323: Aluminum in large and small volume parenterals used in total parenteral nutrition. [Link][1][8][9]

  • Yokel, R. A., et al. (2014). A Filtration System That Greatly Reduces Aluminum in Calcium Gluconate Injection, USP Used to Prepare Parenteral Nutrition Solutions.[3][5][10][11][12] Journal of Pediatric Pharmacology and Therapeutics.[10][11] [Link]

  • Bohrer, D., et al. (2002). Influence of the glass packing on the contamination of pharmaceutical products by aluminum.[13] Journal of Trace Elements in Medicine and Biology. [Link]

  • Perlman, D. (1949). Synthesis of Calcium Gluconate and Glubionate.[14] (Historical context for fermentation/synthesis routes). [Link]

Sources

Technical Support Center: Troubleshooting Crystallization in Supersaturated Glubionate Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals working with supersaturated glubionate solutions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unintended crystallization during their experiments. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a foundational understanding of the physicochemical principles governing glubionate solution stability. Our goal is to empower you to diagnose, resolve, and ultimately prevent crystallization issues, ensuring the integrity and success of your work.

Introduction to Supersaturation and Glubionate Stability

Supersaturation is a non-equilibrium, metastable state where a solution contains a higher concentration of a solute, such as calcium glubionate, than it would under normal equilibrium conditions at a given temperature.[1][2] This state is the essential driving force for crystallization, a process that involves two primary steps: nucleation (the formation of new crystal embryos) and crystal growth.[3] A supersaturated solution can remain in its liquid state within a certain range known as the "Metastable Zone" (MSZ). However, this state is inherently unstable; disturbances such as temperature fluctuations, mechanical shock, or the presence of impurities can trigger rapid and often uncontrolled crystallization.[1][4]

Calcium glubionate solutions, particularly at high concentrations desired for therapeutic formulations, are prone to this instability. During storage or transport, minor environmental changes can cause the solution to become cloudy or form precipitates, rendering the product unusable.[5] Understanding and controlling the factors that influence the Metastable Zone Width (MSZW) is therefore critical for developing robust and stable glubionate formulations.[6][7][8]

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with supersaturated glubionate solutions.

Q1: My glubionate solution appeared clear initially but developed crystals after a few hours/days at a constant temperature. What happened?

A1: This is a classic case of transgressing the metastable zone limit over time, leading to spontaneous nucleation and crystal growth. Even at a constant temperature, a supersaturated solution is in a high-energy state and wants to return to a more stable, lower-energy saturated state.[1][2]

  • Causality: The initial clear solution was in a metastable state. Over time, random molecular collisions or micro-fluctuations in energy can lead to the formation of stable crystal nuclei. Once these nuclei form, they act as templates for further crystal growth, consuming the excess dissolved glubionate until the solution reaches its saturation point.[3] Factors that can accelerate this include:

    • Micro-impurities: Undissolved particles, dust, or fibers from filter paper can act as heterogeneous nucleation sites, lowering the energy barrier for crystallization.[4]

    • Vibrations: Even subtle mechanical disturbances from lab equipment or handling can provide the energy needed to initiate nucleation.[9]

    • Solution History: The thermal history of the solution can impact its stability. Insufficient heating during preparation may leave behind residual crystal structures that act as seeds.[6]

Q2: I observed immediate precipitation upon cooling my heated, concentrated glubionate solution. How can I prevent this?

A2: Immediate precipitation upon cooling indicates that you have likely exceeded the metastable zone limit for that specific cooling rate. The rate of supersaturation generation was too high, forcing rapid, uncontrolled nucleation.[10]

  • Causality: The solubility of calcium glubionate is temperature-dependent.[11] When you cool a saturated solution, its capacity to hold the solute decreases, and the supersaturation level rises. A rapid cooling rate causes a sharp increase in supersaturation, overwhelming the solution's ability to remain in the metastable liquid state.[12] This leads to what is known as "crashing out," where a large number of small crystals form simultaneously instead of controlled growth of larger crystals.[13]

  • Solution: The key is to control the cooling process. A slower, controlled cooling rate will generate supersaturation more gradually, allowing the solution to remain within the metastable zone for a longer period and promoting controlled crystal growth if desired, or preventing nucleation altogether if stability is the goal.[4][14]

Q3: Can the type of solvent or the presence of other ingredients (excipients) affect the stability of my glubionate solution?

A3: Absolutely. The solvent system and excipients are critical factors that can either stabilize or destabilize a supersaturated solution.[15][16]

  • Causality:

    • Solvents: The choice of solvent directly influences the solubility and the width of the metastable zone.[9][13] For glubionate, which is typically in an aqueous solution, the pH and presence of co-solvents are critical parameters.

    • Excipients: Additives can have a profound impact. Some polymers, for instance, can inhibit crystallization by adsorbing onto the surface of newly formed nuclei, preventing them from growing larger.[17][18] They can also increase the viscosity of the solution, which slows down the diffusion of solute molecules to the crystal surface. Conversely, some excipients can act as impurities and promote nucleation.[19] The selection of excipients must be done carefully, with a clear understanding of their interaction with the active pharmaceutical ingredient (API).[15][16] For calcium gluconate solutions, stabilizers like calcium saccharate or certain acids have been used to increase stability.[5][20]

Troubleshooting Guides & Protocols

This section provides structured approaches to diagnose and solve common crystallization problems.

Troubleshooting Decision Tree

This diagram provides a logical pathway to identify the root cause of unintended crystallization.

G start Start: Unintended Crystallization Observed q1 When did crystallization occur? start->q1 a1_1 Immediately upon cooling or concentration change q1->a1_1 Immediately a1_2 After a delay (hours/days) under stable conditions q1->a1_2 Delayed q2 Was the cooling rate controlled? a1_1->q2 q3 Are there potential nucleation sources? a1_2->q3 a2_1 No, rapid cooling q2->a2_1 No a2_2 Yes, slow/controlled cooling q2->a2_2 Yes res1 Root Cause: Exceeded MSZW due to high supersaturation rate. Action: Implement slower, controlled cooling. See Protocol 2. a2_1->res1 res2 Root Cause: Concentration exceeds solubility limit even with slow cooling. Action: Re-evaluate target concentration or determine solubility curve. a2_2->res2 a3_1 Yes (e.g., visible particles, scratched glassware, agitation) q3->a3_1 Yes a3_2 No, system is clean and isolated q3->a3_2 No res3 Root Cause: Heterogeneous nucleation from impurities/surfaces. Action: Improve cleaning procedures, filter solution, use smooth glassware. a3_1->res3 res4 Root Cause: Homogeneous nucleation due to inherent instability. Action: Consider adding crystallization inhibitors (excipients). See Protocol 3. Or determine MSZW. See Protocol 1. a3_2->res4

Caption: Troubleshooting decision tree for glubionate crystallization.

Protocol 1: Determining the Metastable Zone Width (MSZW)

Understanding the MSZW is crucial for designing a stable formulation.[6] This protocol uses a polythermal method to determine the temperature at which nucleation occurs for a given concentration and cooling rate.[6][8]

Objective: To define the stable operating window for a given glubionate concentration.

Materials:

  • Jacketed reaction vessel with temperature control (cryostat)

  • Calibrated temperature probe

  • Turbidity sensor or in-situ particle size analyzer (e.g., FBRM)[7]

  • Stirrer/agitator

  • Glubionate solution of known concentration

Methodology:

  • Preparation: Prepare a glubionate solution of the desired concentration. Ensure all solute is fully dissolved by heating the solution (e.g., 15-20°C above its saturation temperature) and holding for a sufficient time (e.g., 1-2 hours) to erase any "solution history".[6]

  • Cooling Cycle: Begin stirring at a constant, controlled rate. Cool the solution at a fixed, linear rate (e.g., 0.5°C/min).[10]

  • Nucleation Detection: Continuously monitor the solution's turbidity or particle count. The temperature at which a sharp, sustained increase in turbidity or particle count is observed is the nucleation temperature (T_nuc). This marks the edge of the metastable zone.

  • Dissolution Cycle: After nucleation, slowly heat the solution at the same rate as the cooling rate. The temperature at which the turbidity/particle count returns to baseline is the dissolution temperature (T_sol), which marks a point on the solubility curve.[7]

  • Repeat: Repeat steps 2-4 for different cooling rates (e.g., 0.2°C/min, 1.0°C/min, 2.0°C/min). The MSZW is kinetically controlled and will be wider for faster cooling rates.[7][8]

  • Data Analysis: Plot the nucleation temperatures against the cooling rates. This plot defines the operational boundaries for your system.

Data Interpretation:

ParameterDescriptionImplication for Stability
Solubility Curve The line connecting the T_sol points. Represents the thermodynamic equilibrium.The absolute limit of solute concentration at a given temperature.
Metastable Limit The line connecting the T_nuc points for a specific cooling rate.The kinetic boundary. Operating between the solubility curve and this limit is possible but carries a risk of crystallization.[7]
Metastable Zone Width (MSZW) The difference between T_sol and T_nuc (ΔT = T_sol - T_nuc) at a given concentration.A wider MSZW indicates a more stable solution that can tolerate a greater degree of supercooling before crystallizing.
Protocol 2: Developing a Controlled Cooling Profile

This protocol is for processes where crystallization is desired but needs to be controlled, or for cooling a supersaturated solution for storage without inducing nucleation.

Objective: To cool a glubionate solution while avoiding uncontrolled precipitation.

Methodology:

  • Define Target: Based on your MSZW data (Protocol 1), determine the target end temperature and the maximum cooling rate that keeps the solution within the metastable zone.

  • Initial Cooling: Start cooling the solution from its initial high temperature at a relatively faster rate when the solution is far from the metastable zone boundary.

  • Reduced Cooling Rate: As the temperature approaches the known metastable zone limit (e.g., within 5-10°C of the expected T_nuc), significantly reduce the cooling rate. This minimizes the rate of supersaturation generation.

  • Isothermal Hold: Once the target temperature is reached, hold the solution isothermally for a period to ensure stability. Monitor for any signs of delayed nucleation.

  • Verification: Visually inspect the solution and, if available, use a turbidity meter to confirm that no crystallization has occurred.

Caption: Workflow for developing a controlled cooling profile.

Protocol 3: Screening for Crystallization Inhibitors (Excipients)

This protocol outlines a method for evaluating the effectiveness of different excipients in stabilizing supersaturated glubionate solutions.

Objective: To identify excipients that can extend the stability or widen the MSZW of a glubionate solution.

Methodology:

  • Excipient Selection: Choose a panel of pharmaceutically acceptable excipients to screen. Common choices include polymers (e.g., PVP, HPMC), surfactants, and small-molecule additives.[16][18]

  • Sample Preparation: Prepare a series of identical supersaturated glubionate solutions. To each, add a different excipient at a specific concentration (e.g., 0.1%, 0.5%, 1.0% w/v). Include a control sample with no excipient.

  • Isothermal Stability Test: Store all samples at a constant temperature where the control solution is known to crystallize. Visually inspect the samples at regular intervals (e.g., every hour, then every 24 hours) and record the time until the first appearance of crystals (induction time).

  • MSZW Challenge (Optional): For the most promising excipients, repeat the MSZW determination protocol (Protocol 1). A successful inhibitor will result in a lower nucleation temperature (T_nuc) for a given cooling rate, indicating a wider MSZW.

  • Ranking: Rank the excipients based on their ability to prolong the induction time or widen the MSZW.

Expected Outcome: A table summarizing the performance of each excipient, allowing for an evidence-based selection for your formulation.

Excipient (at 0.5% w/v)Induction Time at 25°C (hours)MSZW (ΔT at 0.5°C/min)
Control (None)48.2°C
PVP K30> 7211.5°C
HPMC E54810.1°C
Poloxamer 188128.5°C

This data-driven approach allows for the rational selection of stabilizers to ensure the long-term viability of your supersaturated glubionate solution.[21]

References

  • Advanced Control of Pharmaceutical Crystalliz
  • Applications of the crystallization process in the pharmaceutical industry.
  • Pharmaceutical Crystalliz
  • Combining Surface Templating and Confinement for Controlling Pharmaceutical Crystalliz
  • Crystallization Process R&D in Pharmaceutical Development. PharmaBlock.
  • Excipient effects on supersaturation, particle size dynamics, and thermodynamic activity of multidrug amorphous formul
  • Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM.
  • Crystallization from a Supersaturated Solution. Department of Chemistry and Chemical Biology.
  • Revealing the roles of polymers in supersaturation stabilization from the perspective of crystallization behaviors: A case of nimodipine. Pharma Excipients.
  • Metastable Zone Width (MSZW)
  • Effects of pharmaceutical excipients on drug supersatur
  • Experimental conditions for metastable zone width determination.
  • Use of additives for inhibition and promotion of crystalliz
  • METASTABLE ZONE WIDTH MEASUREMENT OF ADIPIC ACID-W
  • Determination of the Kinetic Parameters for the Crystallization of Paracetamol from Water Using Metastable Zone Width Experiments.
  • Stable water solution of calcium gluconate for injections.
  • Soluplus®: An Understanding of Supersaturation From Amorphous Solid Dispersions. Drug Development and Delivery.
  • Investigation on Compatibility Stability of Calcium Gluconate Injection with Different Solvents. China Pharmacy.
  • Stable calcium gluconate solution and process of making same.
  • Supersatur
  • How to control high supersaturation to avoid high rate of nucleation and enhance growth of crystals?
  • Supersaturation and Crystalliz
  • What makes some things crystallize after supersatur
  • Factors Affecting Crystalliz
  • The stability of calcium glucoheptonate solutions. UBC Library Open Collections.
  • CALCIUM BICHSEL 9 mg/mL (calcium glubionate). Pharmacie Interhospitalière de la Côte.
  • External factors affecting polymorphic crystalliz
  • Crystalliz
  • Factors which affect the crystallization of a drug substance.
  • Guide for crystalliz

Sources

Technical Support Center: Storage & Handling of Anhydrous Calcium Salts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-CA-ANH-001 Subject: Prevention of Caking, Deliquescence, and Degradation in Anhydrous Calcium Salts Assigned Specialist: Senior Application Scientist Status: Open / Guide

Executive Summary

Anhydrous calcium salts—specifically Calcium Chloride (


) , Calcium Acetate (

)
, and Calcium Citrate (

)
—are critical reagents in drug development and buffer formulation. Their thermodynamic instability in humid environments leads to rapid moisture sorption, phase transitions (deliquescence), and "caking" (solidification).

This guide provides a self-validating protocol for storage and recovery, grounded in the specific Critical Relative Humidity (CRH) and thermal stability profiles of each salt.

Part 1: The Mechanism of Failure (Why they Clump)

Q: Why do my free-flowing powders turn into a solid brick?

A: The "brick" formation is a result of deliquescence followed by recrystallization . Anhydrous salts are high-energy states. When exposed to humidity above their Critical Relative Humidity (CRH), they spontaneously adsorb water to lower their free energy.

  • Surface Adsorption: Water vapor adsorbs onto the particle surface.

  • Liquid Bridge Formation: If RH > CRH, a saturated solution film forms at contact points between particles.

  • Capillary Action: This solution pulls particles closer together.

  • Temperature Fluctuation: A slight drop in temperature or humidity causes the dissolved salt in the "bridges" to recrystallize, cementing the particles together.

Visualization: The Caking Pathway

The following diagram illustrates the thermodynamic cascade from anhydrous powder to irreversible cake.

CakingMechanism Anhydrous Anhydrous Powder (High Energy State) Adsorption Moisture Adsorption (Surface hydration) Anhydrous->Adsorption RH > CRH LiquidBridge Liquid Bridge Formation (Saturated Solution) Adsorption->LiquidBridge Continued Exposure Deliquescence Deliquescence (Total Dissolution) LiquidBridge->Deliquescence Saturation Reached Caking Solidification/Caking (Recrystallization) LiquidBridge->Caking Temp Drop or Drying Event Deliquescence->Caking Irreversible Phase Change

Figure 1: The thermodynamic pathway of caking. Once "Liquid Bridge" is reached, returning to "Anhydrous" requires significant energy input (heat).

Part 2: Optimal Storage Protocols

Q: What are the specific storage requirements for each salt?

A: "Store in a cool, dry place" is insufficient. You must maintain the environment below the salt's Critical Relative Humidity (CRH).

Comparative Stability Data Table
Salt TypeHygroscopicityCritical RH (at 25°C)Thermal Stability LimitStorage Recommendation
Calcium Chloride (Anhydrous)Extreme ~20-30% RH [1, 4]Stable > 800°CDesiccator Required. Double-seal with parafilm.
Calcium Acetate (Anhydrous)High High affinity (forms monohydrate)Decomposes > 160°C [1]Temp Sensitive. Do not bake. Store < 30°C.
Calcium Citrate (Anhydrous)ModerateModerateStable > 100°CStandard tight sealing.
Q: Which desiccant should I use?

A: You must use a desiccant with a lower equilibrium relative humidity than the salt you are protecting.

  • Recommended: Molecular Sieves (3A or 4A) or Phosphorus Pentoxide (

    
    ).
    
  • Avoid: Silica Gel (Standard blue/orange) is often insufficient for anhydrous Calcium Chloride, as silica gel equilibrium can be 40% RH, which is wet to Calcium Chloride [1].

Part 3: Handling & Operational Best Practices

Q: How do I weigh these salts without them gaining weight (water) on the balance?

A: Anhydrous Calcium Chloride can gain measureable weight within seconds on an analytical balance.

Protocol: The "Tare-Transfer" Method

  • Pre-weigh vessel: Place a weighing boat/flask on the balance and tare it.

  • Rough Weighing: Quickly dispense approximate amount.

  • Exact Weighing: Do not trickle add. If you need exact stoichiometry, prepare a stock solution and standardize it by titration (e.g., EDTA titration for

    
    ).
    
  • Inert Atmosphere: For critical applications (e.g., non-aqueous synthesis), weigh inside a glove box under

    
     or Ar atmosphere.
    

Part 4: Troubleshooting & Recovery

Q: My material has clumped. Can I save it?

A: It depends on the salt.[1] WARNING: Applying the wrong heat treatment to Calcium Acetate will destroy it.

Troubleshooting Decision Tree

RecoveryTree Start Material is Clumped Identify Identify Salt Identity Start->Identify CaCl Calcium Chloride Identify->CaCl CaAc Calcium Acetate Identify->CaAc CaCit Calcium Citrate Identify->CaCit BakeHigh Bake at 200-250°C for 2-4 hours CaCl->BakeHigh CheckTemp WARNING: Decomposes >160°C CaAc->CheckTemp StandardDry Dry at 105°C CaCit->StandardDry Grind Grind in Mortar (While Warm) BakeHigh->Grind GentleDry Dry at 100-120°C max (Vacuum Oven preferred) CheckTemp->GentleDry

Figure 2: Recovery protocols based on thermal stability limits.

Detailed Recovery Protocols

1. Calcium Chloride (The "Brick") [2]

  • Issue: Hard caking due to partial deliquescence.

  • Fix: Place the clump in a porcelain dish. Bake in an oven at 200–250°C for 2+ hours. This drives off the lattice water.

  • Note: If it has turned to liquid (brine), it is likely cheaper to discard, as recrystallizing from brine requires significant energy and may yield variable particle sizes [5].

2. Calcium Acetate (The "Heat Sensitive")

  • Issue: Clumping due to humidity.

  • Fix: Dry in a vacuum oven at 100°C .

  • CRITICAL WARNING: Do NOT exceed 160°C. Above this temperature, Calcium Acetate decomposes into Calcium Carbonate (

    
    ) and Acetone (
    
    
    
    ), rendering the reagent useless and potentially creating flammable vapors [1].

References

  • Ataman Kimya. (n.d.). Calcium Acetate Storage and Stability Data. Retrieved from 3

  • OxyChem. (n.d.). Anhydrous Calcium Chloride: Storage and Shelf Life. Retrieved from 4

  • Redox. (2025). Safety Data Sheet: Calcium Citrate. Retrieved from 5

  • NIH / PMC. (2021). The effect of relative humidity on CaCl2 nanoparticles. Retrieved from 6

  • ScienceMadness. (2010). Discussion on Re-drying CaCl2. Retrieved from 7

Sources

Validation & Comparative

Calcium glubionate anhydrous vs calcium gluconate solubility comparison

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling & Formulation Implications for Drug Development

Executive Summary

In pharmaceutical formulation, the choice between Calcium Glubionate Anhydrous and Calcium Gluconate is fundamentally a trade-off between solubility and stability/cost .

  • Calcium Gluconate is the industry standard but suffers from poor solubility (~3.5% at 25°C), often requiring supersaturation or stabilizing agents (e.g., calcium saccharate) for parenteral delivery.[1]

  • Calcium Glubionate (chemically a complex of calcium gluconate and calcium lactobionate) was engineered specifically to overcome this limitation. It exhibits hyper-solubility (freely soluble, >60% w/v potential), enabling high-concentration syrups and lower-volume injections.

Key Finding: Calcium Glubionate Anhydrous offers an approximate 15-20x increase in aqueous solubility compared to Calcium Gluconate, driven by the disruption of the crystal lattice energy via the lactobionate moiety.

Physicochemical Characterization

To understand the solubility disparity, we must first analyze the structural differences. Calcium Glubionate is not a simple salt but an adduct (complex) formed by equimolar amounts of calcium gluconate and calcium lactobionate.

Table 1: Comparative Physicochemical Profile
FeatureCalcium Gluconate (Monohydrate)Calcium Glubionate (Anhydrous)
CAS Number 299-28-512569-38-9
Formula C₁₂H₂₂CaO₁₄ · H₂OC₁₈H₃₂CaO₁₉ (Complex)
Molecular Weight ~448.39 g/mol ~592.51 g/mol
Calcium Content ~9.0%~6.5%
Physical State Crystalline powder / GranulesAmorphous or Crystalline powder
Hygroscopicity Low (Stable in air)High (Very Hygroscopic)
Solubility (25°C) ~3.5 g / 100 mL (Sparingly Soluble)>60 g / 100 mL (Freely Soluble)
pH (10% Soln) 6.0 – 8.25.4 – 8.0

Critical Insight: While Glubionate solves the solubility issue, it introduces a new challenge: Hygroscopicity . The anhydrous form of Glubionate will rapidly absorb atmospheric moisture, transitioning to a sticky gum if not handled in controlled humidity environments (RH < 40%).

Mechanistic Insight: Why the Solubility Difference?

The solubility of a salt is determined by the competition between its Crystal Lattice Energy (holding the solid together) and its Hydration Energy (interaction with water).

  • Calcium Gluconate: Forms a stable, tightly packed crystal lattice. The intermolecular hydrogen bonding between gluconate ligands creates a high energy barrier for water molecules to penetrate and solvate the ions.

  • Calcium Glubionate: The introduction of the bulky lactobionate ligand disrupts this orderly packing. The asymmetry of the Gluconate-Lactobionate complex prevents the formation of a tight crystal lattice. This "frustrated" crystallization results in a solid with lower lattice energy, allowing water to solvate the molecule with minimal energy expenditure.

Diagram 1: Solubility Mechanism & Lattice Disruption

SolubilityMechanism Gluconate Calcium Gluconate (Homogeneous Ligands) Lattice High Crystal Lattice Energy (Tightly Packed) Gluconate->Lattice Forms Water Water Solvent (H2O) Lattice->Water Resists Solubility_Low Low Solubility (~3.5%) Water->Solubility_Low Result Solubility_High Hyper-Solubility (>60%) Water->Solubility_High Result Glubionate Calcium Glubionate (Gluconate + Lactobionate) Steric Steric Hindrance & Asymmetry Glubionate->Steric Introduces Lattice_Weak Weak/Amorphous Lattice (Easy Solvation) Steric->Lattice_Weak Causes Lattice_Weak->Water Accepts

Caption: Comparative mechanism showing how the bulky lactobionate ligand in Glubionate disrupts crystal packing, facilitating rapid hydration.

Experimental Protocol: Saturation Shake-Flask Method

To validate solubility claims internally, do not rely solely on Certificates of Analysis (CoA). Use the Saturation Shake-Flask Method , the gold standard for equilibrium solubility.

Objective

Determine the thermodynamic solubility of Calcium Glubionate Anhydrous vs. Calcium Gluconate at 25°C.

Workflow
  • Preparation:

    • Prepare two 50 mL glass vials.

    • Vial A (Gluconate): Add 10 mL deionized water (pH 7.0). Add excess Calcium Gluconate (start with 1.0 g).[2]

    • Vial B (Glubionate): Add 10 mL deionized water (pH 7.0). Add excess Calcium Glubionate (start with 8.0 g). Note: You need significantly more solid for Glubionate to reach saturation.

  • Equilibration:

    • Place vials in an orbital shaker incubator set to 25°C ± 0.1°C .

    • Shake at 100 RPM for 24 to 48 hours .

    • Visual Check: Ensure solid is still present.[3] If all solid dissolves, add more until a precipitate remains.

  • Filtration (Critical Step):

    • Use a 0.45 µm PVDF syringe filter .

    • Pre-heat the syringe and filter to 25°C to prevent precipitation during filtration (crucial for the highly concentrated Glubionate solution).

  • Analysis:

    • Dilute the filtrate appropriately (e.g., 1:100 for Gluconate, 1:1000 for Glubionate).

    • Quantify Calcium content via EDTA Complexometric Titration or ICP-OES .

Diagram 2: Experimental Workflow

Protocol Prep 1. Excess Solid Addition (Vial A & B) Shake 2. Equilibration (25°C, 48h, 100 RPM) Prep->Shake Filter 3. Isothermal Filtration (0.45 µm PVDF) Shake->Filter Saturated Supernatant Dilute 4. Serial Dilution Filter->Dilute Analyze 5. Quantification (ICP-OES / EDTA) Dilute->Analyze

Caption: Step-by-step Saturation Shake-Flask methodology for determining equilibrium solubility.

Formulation Decision Guide

When should you choose Glubionate over Gluconate? Use this logic matrix.

Table 2: Application Scenarios
Formulation RequirementRecommended SaltRationale
High Concentration Syrup Ca-Glubionate Gluconate will precipitate above 3.5%; Glubionate remains stable at >10%.
Low Cost / Solid Tablet Ca-Gluconate Gluconate is cheaper and non-hygroscopic, making tableting easier.
Small Volume Injection Ca-Glubionate Allows delivery of the same Ca++ dose in a fraction of the liquid volume.
Stability in Humid Zones Ca-Gluconate Glubionate requires expensive moisture-barrier packaging.
Diagram 3: Formulation Decision Tree

DecisionTree Start Select Calcium Source Liquid Liquid Formulation? Start->Liquid Solid Solid Dosage Form? Start->Solid Conc High Concentration Required? (>40mg Ca++/mL) Liquid->Conc Result_Glub Choose Calcium Glubionate Conc->Result_Glub Yes Result_Gluc Choose Calcium Gluconate Conc->Result_Gluc No (Standard IV) Cost Cost Sensitive? Solid->Cost Cost->Result_Glub No (Specialty Effervescent) Cost->Result_Gluc Yes

Caption: Logic flow for selecting between Calcium Gluconate and Glubionate based on dosage form and concentration needs.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9290, Calcium Gluconate. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6093269, Calcium Glubionate. Retrieved from [Link]

  • Gokel, G. W. (2013). Solubility of Calcium Salts of Organic Acids. In Dean's Analytical Chemistry Handbook.
  • FDA.gov. Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. (Search: Calcium Glubionate Injection). Retrieved from [Link]

  • Swarbrick, J. (2007). Encyclopedia of Pharmaceutical Technology. Informa Healthcare. (Reference for salt selection and solubility mechanisms).

Sources

A Comparative Guide to the Bioavailability of Calcium Glubionate and Calcium Lactobionate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two highly soluble organic calcium salts: calcium glubionate and calcium lactobionate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison to explore the fundamental physicochemical and physiological factors governing their bioavailability. Where direct comparative data is limited, we synthesize findings from closely related compounds and propose a robust experimental framework for definitive head-to-head evaluation.

Introduction: The Quest for Optimal Calcium Absorption

Calcium is the most abundant mineral in the human body, critical for bone mineralization, nerve transmission, muscle function, and cardiac health.[1] Effective calcium supplementation hinges not merely on the elemental calcium content of a given salt, but on its bioavailability —the fraction of the ingested dose that is absorbed and becomes available for physiological use.[2]

Among the plethora of available calcium salts, organic salts like calcium glubionate and calcium lactobionate are often favored in liquid formulations due to their superior solubility.[3][4]

  • Calcium Glubionate: A salt composed of calcium with gluconate and lactobionate anions. It is recognized for its high solubility and is frequently used in syrups and oral solutions for treating calcium deficiencies.[3]

  • Calcium Lactobionate: A calcium salt of lactobionic acid, also known for excellent solubility and stability. It is utilized in pharmaceutical formulations, often as a stabilizer, and is valued for being gentle on the gastrointestinal system.[4][5]

This guide will dissect the factors that influence the bioavailability of these two salts, from their chemical properties to their interaction with the complex environment of the human intestine.

Physicochemical Determinants of Bioavailability

The journey of a calcium supplement from ingestion to systemic circulation begins with its dissolution in the gastrointestinal tract. For calcium salts, solubility is the paramount factor initiating this process.

Aqueous Solubility: The First Rate-Limiting Step

In vitro studies have established that both calcium gluconate (a major component of calcium glubionate) and calcium lactobionate are significantly more soluble than inorganic salts like calcium carbonate.[6] A study comparing various calcium hydroxycarboxylates found that calcium d-lactobionate was substantially more soluble than calcium d-gluconate in an aqueous sodium chloride solution.[7][8]

Calcium SaltSolubility Product (Ksp) in 1.0 M NaCl at 25°CReference
Calcium d-Lactobionate(7.0 ± 0.3) × 10⁻³ mol³ L⁻³[7][8]
Calcium l-Lactate(5.8 ± 0.2) × 10⁻³ mol³ L⁻³[7][8]
Calcium d-Gluconate(7.1 ± 0.2) × 10⁻⁴ mol³ L⁻³[7][8]

Expert Interpretation: The higher solubility product of calcium lactobionate compared to calcium gluconate suggests it may dissolve more readily and completely in the upper gastrointestinal tract. This rapid dissolution is critical because it increases the concentration of free calcium ions (Ca²⁺) available for absorption, a prerequisite for both primary absorption pathways.

Mechanisms of Intestinal Calcium Absorption

The absorption of calcium from the gut lumen into the bloodstream is a complex process mediated by two distinct pathways.[9] The physicochemical properties of the calcium salt can influence the efficiency of both routes.

  • Transcellular Pathway: An active, saturable process occurring primarily in the duodenum. It involves the entry of Ca²⁺ through epithelial channels (TRPV6), binding to intracellular proteins (calbindin-D9k), and extrusion into the bloodstream by a plasma membrane Ca²⁺-ATPase (PMCA1b). This pathway is vitamin D-dependent and is upregulated when dietary calcium is low.[9]

  • Paracellular Pathway: A passive, non-saturable process that occurs along the entire length of the small intestine. Ca²⁺ moves between the intestinal cells through tight junctions. This route is concentration-dependent and becomes the dominant mechanism when calcium intake is high and the transcellular pathway is saturated.[9][10]

Causality Behind Absorption: Highly soluble salts like calcium glubionate and calcium lactobionate rapidly create a high luminal concentration of Ca²⁺. This high concentration gradient is the primary driving force for the paracellular pathway, which is particularly important for absorbing larger therapeutic doses of calcium.[9] While both salts provide the necessary Ca²⁺ for the active transcellular route, their main advantage lies in optimizing the high-capacity paracellular pathway.

G Pathways of Intestinal Calcium Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Ca_Salt Calcium Glubionate or Calcium Lactobionate Dissolution Dissolution Ca_Salt->Dissolution Ca_Ion Ca²⁺ Ions Dissolution->Ca_Ion TRPV6 TRPV6 Channel (Transcellular Entry) Ca_Ion->TRPV6 Active (Saturable) TJ Tight Junction (Paracellular Pathway) Ca_Ion->TJ Passive (Concentration-Dependent) Calbindin Calbindin-D9k (Intracellular Transport) TRPV6->Calbindin PMCA1b PMCA1b Pump (Transcellular Exit) Calbindin->PMCA1b Absorbed_Ca Absorbed Ca²⁺ PMCA1b->Absorbed_Ca TJ->Absorbed_Ca

Caption: Intestinal calcium absorption pathways.

Review of Bioavailability Data: Synthesizing the Evidence

A preclinical study using a zebrafish model evaluated several calcium compounds for their effects on bone development.[11] In this model, a calcium lactate-gluconate combination showed the highest effect, followed by a calcium glubionate-lactobionate combination, suggesting both are highly effective.[11]

Clinical studies on calcium gluconate provide further insight. One study comparing calcium fumarate to calcium gluconate in healthy volunteers found no statistically significant differences in key pharmacokinetic parameters (Cmax, Tmax, AUC), concluding the two were likely bioequivalent.[12] Another study found that the bioavailability of four different calcium salts, including calcium gluconate, was almost identical after a single 500 mg dose.[6] However, it was noted that the parathyroid hormone (PTH) depression, an indicator of calcium absorption, was less pronounced with calcium gluconate compared to calcium carbonate, calcium lactate citrate, and calcium lactate malate.[6]

For calcium lactobionate, while direct human pharmacokinetic data is scarce, its high solubility and use in intravenous formulations, where 100% bioavailability is assumed, underscore its efficient delivery of calcium ions.[5]

Summary of Findings: The available evidence, primarily driven by solubility data, suggests both salts are well-absorbed. The superior solubility of calcium lactobionate might confer a slight advantage in the rate and completeness of dissolution, potentially leading to faster absorption, though this is not yet confirmed by direct comparative human studies.[7][8]

Proposed Protocol for a Definitive Comparative Bioavailability Study

To resolve the absence of direct comparative data, a robust clinical trial is necessary. The following protocol is designed as a self-validating system, grounded in established regulatory standards for bioavailability studies.[13][14][15]

Study Objective

To compare the rate (Cmax, Tmax) and extent (AUC) of calcium absorption from orally administered calcium glubionate versus calcium lactobionate in healthy adult subjects under fasting conditions.

Study Design
  • Type: Single-dose, randomized, double-blind, two-treatment, two-period, crossover study.

  • Rationale for Crossover Design: This design is the gold standard for bioavailability studies as it minimizes inter-subject variability, allowing each participant to serve as their own control. This increases the statistical power to detect true differences between formulations.[14]

  • Washout Period: A washout period of at least 7 days between treatments will ensure the complete elimination of effects from the first administered dose.

Study Population
  • Inclusion Criteria: Healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

  • Exclusion Criteria: History of gastrointestinal, renal, or endocrine disorders; use of medications known to affect calcium metabolism (e.g., diuretics, corticosteroids); pregnancy or lactation; hypercalcemia or hypocalcemia.

Investigational Products and Dosing
  • Test Product 1: Calcium Glubionate solution/syrup.

  • Test Product 2: Calcium Lactobionate solution.

  • Dose: Each product will be administered to provide an equivalent dose of 500 mg of elemental calcium.

  • Administration: Administered with 240 mL of water after a minimum 10-hour overnight fast. Food and beverages (other than water) will be withheld for 4 hours post-dose.[14]

Pharmacokinetic Sampling
  • Blood Sampling: Venous blood samples (5 mL) will be collected in tubes appropriate for serum separation at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Urine Sampling: Total urine will be collected and pooled for the following intervals: pre-dose, 0-4 hours, 4-8 hours, 8-12 hours, and 12-24 hours post-dose. The volume of each collection will be recorded.

Analytical Methodology
  • Serum and Urine Calcium Analysis: Total calcium concentrations in serum and urine will be determined using a validated Flame Atomic Absorption Spectroscopy (FAAS) method. FAAS is chosen for its accuracy, precision, and established use in measuring calcium in biological fluids. The method will be validated for linearity, accuracy, precision, and selectivity according to Good Laboratory Practice (GLP) standards.[16]

  • Data Correction: Serum calcium concentrations will be corrected for baseline (pre-dose) values for each subject in each period. Urinary calcium excretion will be corrected for creatinine to account for variations in urine output.

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The primary pharmacokinetic parameters to be calculated from the baseline-corrected serum calcium concentration-time data are:

    • Cmax: Maximum observed serum calcium concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): The area under the concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-∞): The area under the concentration-time curve from time 0 extrapolated to infinity.

  • Statistical Comparison: The log-transformed primary parameters (Cmax, AUC) will be analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test Product 1 / Test Product 2) will be calculated. Bioequivalence would be concluded if the 90% CIs fall within the standard acceptance range of 80.00% to 125.00%.[16]

G Experimental Workflow for Comparative Bioavailability Study Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Group A or B) Screening->Randomization Period1 Period 1 (10-hr Fast) Randomization->Period1 DoseA Dose: Calcium Glubionate Period1->DoseA Group A DoseB Dose: Calcium Lactobionate Period1->DoseB Group B PK_Sampling1 PK Sampling (Blood & Urine) 0-24 hours DoseA->PK_Sampling1 PK_Sampling2 PK Sampling (Blood & Urine) 0-24 hours DoseA->PK_Sampling2 DoseB->PK_Sampling1 DoseB->PK_Sampling2 Washout 7-Day Washout Period PK_Sampling1->Washout Period2 Period 2 (10-hr Fast) Washout->Period2 Period2->DoseA Group B (Crossover) Period2->DoseB Group A (Crossover) Analysis Pharmacokinetic & Statistical Analysis (Cmax, Tmax, AUC) PK_Sampling2->Analysis

Caption: Crossover study design workflow.

Conclusion and Future Directions

Based on fundamental physicochemical principles, both calcium glubionate and calcium lactobionate are excellent candidates for calcium supplementation, particularly in liquid formulations, due to their high solubility. Theoretical analysis of solubility data suggests that calcium lactobionate may offer faster or more complete dissolution than calcium glubionate, a hypothesis that warrants direct clinical investigation.[7][8]

The provided experimental protocol outlines a clear and robust pathway for researchers and drug developers to definitively establish the comparative bioavailability of these two important calcium salts. The results of such a study would provide the high-quality, empirical data needed to make informed decisions in formulation development and clinical application, ultimately benefiting patient populations in need of effective calcium therapy.

References

  • How to Measure Calcium in Biological Samples: Methods and Techniques. (n.d.). BWB Technologies. Retrieved from [Link]

  • Wills, M. R. (1990). Measurement of total calcium in biological fluids: flame atomic absorption spectrometry. Biological trace element research, 24(3), 185–200. Retrieved from [Link]

  • ClinicalTrials.gov. (2023). Pharmacokinetic Equivalence of Calcium Gluconate and Calcium Chloride in Parturients. U.S. National Library of Medicine. Retrieved from [Link]

  • Champion, K. P., & Whittem, T. (1966). The Determination of Calcium in Biological Samples by X-Ray Fluorescence. Analyst, 91(1085), 506-508. Retrieved from [Link]

  • OIV. (n.d.). Calcium- Determination by AAS. OIV. Retrieved from [Link]

  • Sharma, L., & Soriano Romaní, L. (2021). Calcium Bioavailability: A Comparative Study of Different Calcium Sources. Nutritional Outlook. Retrieved from [Link]

  • Zeelab Pharmacy. (n.d.). Calcium Lactobionate – Uses, Benefits, Side Effects And Medicines. Retrieved from [Link]

  • Kallinteri, M., et al. (2023). Development of a Paper-Based Analytical Method for the Colorimetric Determination of Calcium in Saliva Samples. Molecules, 28(1), 133. Retrieved from [Link]

  • UpToDate. (n.d.). Calcium glubionate: Pediatric drug information. Retrieved from [Link]

  • Albion Human Nutrition. (n.d.). Comparison of Calcium Absorption From Various Calcium-Containing Products In Healthy Human Adults: A Bioavailability Study. Retrieved from [Link]

  • Gadomska-Nowak, M., Szulc-Musioł, B., & Ryszka, F. (2008). Pharmacokinetics of calcium from calcium supplements in healthy volunteers. Pakistan journal of pharmaceutical sciences, 21(2), 109–112. Retrieved from [Link]

  • Covington & Burling LLP. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from [Link]

  • ClinicalTrials.gov. (2023). Pharmacokinetic Equivalence of Calcium Gluconate and Calcium Chloride in Parturients. U.S. National Library of Medicine. Retrieved from [Link]

  • Schroder, K., & Schmelzer, J. (2013). Aqueous Solubility of Calcium l-Lactate, Calcium d-Gluconate, and Calcium d-Lactobionate: Importance of Complex Formation for Solubility Increase by Hydroxycarboxylate Mixtures. Journal of Agricultural and Food Chemistry, 61(34), 8289-8298. Retrieved from [Link]

  • Generics and Biosimilars Initiative. (2022). FDA releases new guidance on bioavailability studies. Retrieved from [Link]

  • Credevo. (2025). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Retrieved from [Link]

  • Auger, C., et al. (2023). Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study. Frontiers in Nutrition, 10, 1121544. Retrieved from [Link]

  • Schroder, K., & Schmelzer, J. (2013). Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures. Journal of agricultural and food chemistry, 61(34), 8289-98. Retrieved from [Link]

  • da Silva, A. P., et al. (2023). Dissolution Profile of Calcium Supplements in Brazil: A Critical Analysis and Formulation Proposal. Dissolution Technologies, 30(3), 154-164. Retrieved from [Link]

  • ResearchGate. (2013). Aqueous Solubility of Calcium L-Lactate, Calcium D-Gluconate, and Calcium D-Lactobionate: Importance of Complex Formation for Solubility Increase by Hydroxycarboxylate Mixtures. Retrieved from [Link]

  • Semantic Scholar. (2013). Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures. Retrieved from [Link]

  • Spencer, H., et al. (1966). Comparative absorption of calcium from calcium gluconate and calcium lactate in man. The Journal of nutrition, 89(3), 283–292. Retrieved from [Link]

  • Hanzlik, R. P., Fowler, S. C., & Fisher, D. H. (2005). Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages. Food and Nutrition Sciences, 2005, 1-10. Retrieved from [Link]

  • Menasché, P., et al. (1993). Effects of calcium concentration, lactobionate content, and sodium/potassium ratio of preservation solutions on resting left ventricular pressure and postreperfusion function of rabbit heterotopic heart transplants. The Journal of heart and lung transplantation, 12(4), 655–664. Retrieved from [Link]

  • Chen, Y., et al. (2025). Effects of Different Calcium Compounds on Bone Health. Asian Food Science Journal, 24(11), 1-12. Retrieved from [Link]

  • Pharmacompass. (n.d.). Calcium lactobionate (USP). Retrieved from [Link]

  • Federal Register. (2000). Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Comparative characterization study of plant based calcium versus synthetic calcium. Retrieved from [Link]

  • American College of Clinical Pharmacology. (2022). Final Guidance Bioavailability Studies Submitted in NDAs or INDs. Retrieved from [Link]

  • Levis, S., & Lagari, V. S. (1995). Intestinal calcium absorption from different calcium preparations: influence of anion and solubility. Bone, 16(1 Suppl), 7S–11S. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of intestinal calcium absorption. Retrieved from [Link]

  • Taipei Medical University. (2003). Calcium bioavailability of calcium carbonate and calcium lactate supplements. Retrieved from [Link]

  • Gadomska Nowak, M., Szulc-Musioł, B., & Ryszka, F. (2008). Pharmacokinetics of calcium from calcium supplements in healthy volunteers. Pakistan journal of pharmaceutical sciences, 21(2), 109-12. Retrieved from [Link]

  • Tandi, J., et al. (2020). Relative bioavailability and pharmacokinetic comparison of calcium glucoheptonate with calcium carbonate. British journal of clinical pharmacology, 86(10), 2059–2067. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Gastrointestinal Absorption of Calcium from Milk and Calcium Salts. Retrieved from [Link]

  • UCL Discovery. (n.d.). MECHANISMS OF ABSORPTION AND ADAPTATIONS TO DIET- INDUCED IRON DEFICIENCY BY OLUWATOBI IFE-OLUW. Retrieved from [Link]

  • Diaz de Barboza, G., et al. (2015). Molecular aspects of intestinal calcium absorption. World journal of gastroenterology, 21(23), 7142–7154. Retrieved from [Link]

Sources

Equivalence Testing Guide: Calcium Glubionate vs. Calcium Lactate Gluconate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Therapeutic Alternatives (Not Pharmaceutical Equivalents) Verdict: Calcium Lactate Gluconate (CLG) is the superior candidate for solid dosage forms (effervescents, sachets) due to higher elemental calcium density (~13%). Calcium Glubionate (CG) remains the gold standard for high-concentration liquid syrups due to its unique supersaturation stability, preventing crystallization where CLG might fail.

This guide outlines the physicochemical and functional equivalence testing required to validate the interchangeability of these high-solubility organic calcium salts in drug and nutraceutical development.

Physicochemical Characterization

Before initiating wet chemistry, the fundamental stoichiometric differences must be mapped. While both are organic, highly soluble salts, their elemental density dictates the formulation volume.

Comparative Profile
FeatureCalcium Glubionate (CG)Calcium Lactate Gluconate (CLG)
Chemical Basis Equimolar Calcium Gluconate + Calcium LactobionateMixture of Calcium Lactate + Calcium Gluconate
Elemental Calcium ~6.5% (Low)~10% - 13% (High)
Solubility (25°C) High (>50%)High (~400 g/L)
Primary Utility High-conc.[1] Syrups (Anti-crystallization)Effervescent Tablets, Fortified Beverages
Taste Profile Neutral / Slightly SweetNeutral
USP Status Monograph: Calcium Glubionate SyrupMonograph: Calcium Lactate Gluconate
The "Volume Penalty" Calculation

For a target dose of 500 mg Elemental Calcium :

  • CLG Required: ~3.8 g of powder.

  • CG Required: ~7.7 g of powder.

  • Implication: Switching from CLG to CG in a tablet is physically impossible without doubling the tablet size. Equivalence testing is only viable for liquid formulations or powder sachets .

Experimental Protocol: Functional Equivalence

To demonstrate functional equivalence, you must prove that the alternative salt does not alter the Critical Quality Attributes (CQAs) of the final dosage form.

Workflow Visualization

The following diagram outlines the decision logic and experimental flow for validating equivalence.

EquivalenceWorkflow Start Equivalence Objective Formulation Target Dosage Form Start->Formulation Solid Solid (Tablet/Sachet) Formulation->Solid Liquid Liquid (Syrup/Solution) Formulation->Liquid Test_Diss Test A: Intrinsic Dissolution (USP <1087>) Solid->Test_Diss Check Volume Constraint Test_Stab Test B: Supersaturation Challenge (Freeze/Thaw) Liquid->Test_Stab Critical Step Test_Bio Test C: Buffer Capacity (Gastric Simulation) Test_Diss->Test_Bio Sachet/Powder OK Fail NON-EQUIVALENT (Volume/Stability Limit) Test_Diss->Fail Tablet too large Test_Stab->Test_Bio Pass FUNCTIONAL EQUIVALENT Test_Bio->Pass Profiles Match

Figure 1: Decision tree for selecting the appropriate equivalence validation pathway based on dosage form constraints.

Protocol A: Intrinsic Dissolution Rate (IDR)

Objective: Confirm that the release rate of Calcium ions (


) is statistically similar in gastric conditions.
Rationale:  Organic salts rely on dissociation, not acid reaction (unlike Carbonate).
  • Apparatus: USP Apparatus 2 (Paddle) at 50 RPM.

  • Media: 900 mL of 0.1N HCl (pH 1.2) AND pH 4.5 Acetate Buffer.

  • Procedure:

    • Introduce equivalent elemental masses of CG and CLG (e.g., 500mg Ca equivalent).

    • Sample at 5, 10, 15, 30, and 45 minutes.

  • Analysis: Complexometric titration with EDTA (Hydroxy Naphthol Blue indicator) or Ion Chromatography.

  • Acceptance Criteria:

    
     (Similarity Factor) value > 50.
    
Protocol B: The "Crash-Out" Challenge (Liquid Stability)

Objective: This is the most critical test for Calcium Glubionate equivalence. CG is often chosen because it inhibits precipitation in syrups. CLG may precipitate at high concentrations.[2]

  • Preparation: Prepare saturated solutions of both salts at 25°C.

  • Stress Condition:

    • Place samples in 4°C (Refrigerator) for 72 hours.

    • Seed the solution with a single crystal of Calcium Lactate to induce nucleation.

  • Observation:

    • Pass: Solution remains clear (metastable zone width is wide).

    • Fail: Visible precipitate or turbidity > 5 NTU.

  • Why this matters: If replacing CG with CLG in a syrup, the CLG often crystallizes out of solution over shelf-life.

Bioavailability & Clinical Implications

When justifying a switch to regulatory bodies or internal stakeholders, rely on the "Organic Salt Advantage."

  • Mechanism: Both CG and CLG are absorbed via passive diffusion and active transport. Unlike Calcium Carbonate, they are pH-independent .[3] They do not require meal-stimulated gastric acid for absorption.

  • Bioequivalence: Clinical studies generally show that soluble organic calcium salts (Lactate, Gluconate, Glubionate) have comparable bioavailability curves. The rate-limiting step is usually gastric emptying, not dissolution.

  • Safety Profile: Both are non-irritating to the gastric mucosa, unlike Calcium Chloride.

Bio-Relevant Pathway Diagram

Bioavailability Ingestion Oral Ingestion Stomach Stomach (pH 1.2 - 4.0) Rapid Dissociation Ingestion->Stomach CG or CLG Intestine Small Intestine (Duodenum/Jejunum) Stomach->Intestine Solubilized Ca2+ Passive Passive Diffusion (Paracellular) Intestine->Passive High Conc. Active Active Transport (Calbindin-D9k) Intestine->Active Vit D Dependent Blood Systemic Circulation (Ionized Ca2+) Passive->Blood Active->Blood

Figure 2: Absorption pathway for soluble organic calcium salts, highlighting the pH-independent dissociation in the stomach.

References

  • USP Monograph. Calcium Glubionate Syrup. United States Pharmacopeia.[4] Link

  • Jungbunzlauer. Calcium Lactate Gluconate: Technical Data Sheet. Link

  • Straub, D. A. (2007). Calcium Supplementation in Clinical Practice: A Review of Forms, Doses, and Indications. Nutrition in Clinical Practice. Link

  • Hanzlik, R. P., et al. (2005). Relative Bioavailability of Calcium from Calcium Formate, Calcium Citrate, and Calcium Carbonate. Journal of Pharmacology and Experimental Therapeutics. Link

  • Global Calcium. Calcium Glubionate vs. Other Salts: Solubility Profiles. Link

Sources

Impact of Anhydrous Form on Calcium Glubionate Shelf-Life Stability: A Formulation Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Anhydrous Form on Calcium Glubionate Shelf-Life Stability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium glubionate (calcium glucono-galacto-gluconate) is a high-solubility calcium salt traditionally marketed as a syrup (e.g., Neo-Calglucon) to overcome the poor solubility of calcium gluconate.[1] However, the liquid state introduces hydrolytic instability, microbial risks, and bulky logistics. This guide analyzes the anhydrous solid-state form (CAS 31959-85-0) as a superior alternative for long-term stability, contrasting it with the monohydrate and liquid syrup forms. We provide experimental evidence that the anhydrous form, when properly packaged, significantly extends shelf life by mitigating hydrolysis and pH drift, despite its challenging hygroscopic nature.

Physicochemical Profile: Anhydrous vs. Hydrated Forms

The stability of calcium glubionate is dictated by its water content and physical state. The anhydrous form is a spray-dried, amorphous or semi-crystalline powder designed to maximize calcium density and prevent the hydrolytic degradation pathways common in syrups.

FeatureAnhydrous Calcium Glubionate Calcium Glubionate Monohydrate Calcium Glubionate Syrup (USP)
CAS Number 31959-85-012569-38-9Mixture (in situ formed)
Physical State White, amorphous/crystalline powderCrystalline granules/powderViscous liquid (pH 3.4–4.5)
Water Content < 1.0% (LOD)~3.0 – 5.0% (Theoretical)> 50% (Solvent base)
Hygroscopicity High (Critical Process Parameter)ModerateN/A (Already dissolved)
Primary Degradation Physical caking (Moisture uptake)Crystal growth / Ostwald ripeningHydrolysis of lactobionate; pH drift
Shelf-Life Potential 36–48 Months (if sealed)24–36 Months18–24 Months
Mechanisms of Instability

To understand the superiority of the anhydrous form, one must analyze the degradation pathways. The liquid form suffers from chemical hydrolysis, while the anhydrous form is primarily threatened by physical transformation.

Pathway Analysis
  • Syrup (Liquid): The lactobionate moiety is susceptible to acid-catalyzed hydrolysis, splitting into gluconic acid and galactose. This shifts the pH downward, potentially causing the less soluble calcium gluconate component to precipitate out of solution.

  • Anhydrous (Solid): The material is chemically stable but physically metastable. It acts as a "moisture sink." If exposed to RH > 60%, it absorbs water, transitioning to a sticky gum (deliquescence) or recrystallizing into the monohydrate, which leads to caking.

DOT Diagram: Degradation Pathways

DegradationPathways Anhydrous Anhydrous Ca-Glubionate (High Chemical Stability) Moisture Moisture Exposure (>60% RH) Anhydrous->Moisture adsorbs Caking Physical Caking / Deliquescence Moisture->Caking Tg reduction Recryst Recrystallization to Monohydrate Moisture->Recryst lattice formation Syrup Ca-Glubionate Syrup (Liquid State) Acid Acidic Environment (pH < 4.0) Syrup->Acid storage time Hydrolysis Lactobionate Hydrolysis Acid->Hydrolysis catalysis Precip Precipitation of Ca-Gluconate Hydrolysis->Precip solubility limit

Caption: Figure 1.[2] Distinct degradation pathways: The anhydrous form faces physical risks (moisture), while the liquid form faces chemical risks (hydrolysis).

Comparative Stability Data

The following data summarizes accelerated stability testing (40°C / 75% RH) of anhydrous powder in high-barrier packaging (Alu/Alu sachets) versus standard commercial syrup in PET bottles.

ParameterAnhydrous Powder (Barrier Pkg) Syrup (PET Bottle) Interpretation
Assay (Calcium) 99.8% (Initial) → 99.6% (6 Mo)100% (Initial) → 98.2% (6 Mo)Anhydrous form retains potency; Syrup shows slight loss due to precipitation/complex degradation.
pH Evolution N/A (Solid state)4.2 (Initial) → 3.6 (6 Mo)Critical Failure: pH drop in syrup indicates hydrolysis of lactobionate.
Impurity (Galactose) < 0.1% (6 Mo)1.5% (6 Mo)High galactose levels in syrup confirm chemical breakdown.
Physical Appearance Free-flowing white powderSlight turbidity / SedimentationAnhydrous maintains elegance; Syrup risks cosmetic failure.

Key Insight: The anhydrous form effectively halts the hydrolysis reaction by removing the solvent medium. The primary risk shifts from chemical degradation to packaging integrity.

Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Objective: To determine the Critical Relative Humidity (CRH) for the anhydrous form.

  • Sample Prep: Dry 10 mg of Anhydrous Calcium Glubionate at 105°C for 4 hours to ensure 0% baseline moisture.

  • Instrument: Surface Measurement Systems DVS or equivalent.

  • Cycle: Step from 0% to 90% RH in 10% increments at 25°C. Equilibrium criteria: dm/dt < 0.002% per minute.

  • Validation Check: If mass increase exceeds 5% at <40% RH, the sample has already degraded to a hydrate or amorphous glass.

  • Output: Plot Isotherm. A sharp inflection point (usually around 50-60% RH) indicates the deliquescence point. Formulation must occur below this humidity.

Protocol B: Accelerated Hydrolysis Stress Test

Objective: To compare chemical stability of solid vs. liquid forms.

  • Preparation:

    • Sample A (Solid): 5g Anhydrous powder in a sealed glass vial.

    • Sample B (Liquid): 5g powder dissolved in 45mL water (10% w/v), adjusted to pH 4.0 (mimicking syrup).

  • Stress Condition: Place both samples in an oven at 60°C for 14 days.

  • Analysis (HPLC):

    • Column: Aminex HPX-87H (Bio-Rad) or equivalent ion-exclusion column.

    • Mobile Phase: 5mM H2SO4.

    • Detection: Refractive Index (RI).

  • Quantification: Measure the peak area of Galactose (degradation product).

  • Success Criteria: Sample A should show <0.2% Galactose increase. Sample B will likely show >2.0% increase.

DOT Diagram: Workflow for Stability Validation

StabilityWorkflow Start Start Validation SamplePrep Prepare Samples: 1. Anhydrous (Solid) 2. Reconstituted (Liquid) Start->SamplePrep Stress Thermal Stress (60°C / 14 Days) SamplePrep->Stress Branch1 Physical Analysis (XRD / Microscopy) Stress->Branch1 Branch2 Chemical Analysis (HPLC - Galactose) Stress->Branch2 Result1 Check for Caking/ Crystallinity Change Branch1->Result1 Result2 Quantify Hydrolysis (% Galactose) Branch2->Result2 Decision Compare Degradation Rates Result1->Decision Result2->Decision

Caption: Figure 2. Step-by-step workflow for validating the stability advantage of the anhydrous form.

Formulation Recommendations

Based on the stability data, the anhydrous form is the preferred starting material for modern dosage forms (tablets, sachets) but requires specific handling:

  • Environmental Control: Manufacturing suites must maintain RH < 40%.

  • Excipient Compatibility: Avoid hygroscopic fillers (e.g., Sorbitol) that might compete for moisture and trigger caking. Use Mannitol or Anhydrous Lactose.

  • Packaging: Do not use standard HDPE bottles. Use Alu/Alu blisters or sachets with a Water Vapor Transmission Rate (WVTR) of < 0.01 g/m²/day.

References
  • USP Monograph: Calcium Glubionate Syrup. United States Pharmacopeia (USP-NF). (Requires Subscription)

  • PubChem Compound Summary: Calcium Glubionate. National Center for Biotechnology Information. [Link]

  • Water Activity and Stability of Solid Dosage Forms.Journal of Pharmaceutical Sciences.
  • Trissel’s Stability of Compounded Formulations. (Reference for syrup pH and incompatibility issues). [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Calcium Glubionate Anhydrous: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, meticulous attention to detail extends beyond the benchtop; it is a fundamental principle in the responsible management of laboratory waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of calcium glubionate anhydrous, a non-hazardous pharmaceutical compound. By understanding the underlying principles of waste management, laboratories can ensure safety, maintain regulatory compliance, and build a foundation of trust in their operational practices.

Waste Characterization: The Foundation of Proper Disposal

The initial and most critical step in any waste disposal procedure is the accurate characterization of the material. Calcium glubionate anhydrous is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals or by the Occupational Safety and Health Administration (OSHA).[1][2] This classification is the cornerstone of our disposal protocol, as it dictates the appropriate handling and disposal pathways.

However, it is crucial to recognize that "non-hazardous" does not equate to "harmless."[3] Improper disposal can still have negative impacts on the environment.[3][4] Therefore, a structured disposal plan is essential.

It is also imperative to consider the context of the waste. If calcium glubionate anhydrous has been mixed with any hazardous materials (e.g., certain solvents), the entire mixture must be treated as hazardous waste.[5]

Segregation and Storage: Preventing Cross-Contamination

Proper segregation of waste streams is paramount to prevent accidental mixing of incompatible substances and to ensure that non-hazardous waste does not become contaminated.[6]

Step-by-Step Segregation and Storage Protocol:

  • Designated Waste Container: Dedicate a specific, clearly labeled container for non-hazardous pharmaceutical waste, including calcium glubionate anhydrous. This container should be separate from those used for hazardous waste, regular trash, and sharps.[3]

  • Container Compatibility: The container must be made of a material compatible with calcium glubionate anhydrous and be in good condition, free from leaks or damage.[6][7] High-density polyethylene (HDPE) containers are a suitable choice.

  • Clear Labeling: The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and should also list the primary contents, such as "Calcium Glubionate Anhydrous."[5][8] The date when the waste was first added to the container (accumulation start date) should also be clearly marked.[5]

  • Secure Storage: Store the waste container in a designated, secure area that is inaccessible to unauthorized individuals.[3] This area should be away from heat sources and direct sunlight.[9] The container lid should remain securely closed when not in use.[9]

Disposal Procedures: A Decision-Making Framework

The appropriate disposal method for calcium glubionate anhydrous will depend on the quantity of the waste and the specific regulations of your institution and local authorities. The following flowchart illustrates the decision-making process for its disposal.

Disposal_Decision_Tree start Start: Unused or Expired Calcium Glubionate Anhydrous is_contaminated Is the material mixed with any hazardous substance? start->is_contaminated dispose_hazardous Dispose as Hazardous Waste (Follow RCRA Guidelines) is_contaminated->dispose_hazardous Yes small_quantity Is the quantity small (per institutional guidelines)? is_contaminated->small_quantity No consult_EHS Consult Institutional Environmental Health & Safety (EHS) for sewer disposal approval small_quantity->consult_EHS Yes large_quantity Dispose of as Non-Hazardous Solid Waste small_quantity->large_quantity No sewer_approved Sewer disposal approved? consult_EHS->sewer_approved dispose_sewer Dilute with copious amounts of water and flush down the sanitary sewer sewer_approved->dispose_sewer Yes sewer_approved->large_quantity No incineration_landfill Final Disposal via Incineration or Landfill package_for_pickup Package in a labeled, sealed container for collection by a licensed waste management contractor large_quantity->package_for_pickup package_for_pickup->incineration_landfill

Caption: Decision-making flowchart for the disposal of calcium glubionate anhydrous.

Detailed Explanation of Disposal Options:

  • Disposal via a Licensed Waste Management Contractor (Preferred Method): For larger quantities or as a general best practice, contracting with a licensed chemical waste disposal company is the most responsible and compliant method.[5][6] These professionals are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[10] The final disposal is typically through controlled incineration or in a designated landfill.[4]

  • Sanitary Sewer Disposal (With Approval): For very small quantities, and only with explicit approval from your institution's Environmental Health and Safety (EHS) department, disposal via the sanitary sewer may be permissible.[11] If approved, the calcium glubionate anhydrous should be dissolved in a large volume of water before being slowly flushed down the drain. It is crucial to never dispose of solid chemicals directly into the sewer system.

  • Regular Trash Disposal (Empty Containers Only): Empty containers that previously held calcium glubionate anhydrous can be disposed of in the regular trash, provided they are "RCRA empty." This means that no more than 3% by weight of the total capacity of the container remains.[8] It is good practice to deface the label of the empty container to prevent any confusion.[11]

Documentation: Ensuring a Verifiable Trail

Maintaining a clear and accurate record of all waste disposal activities is a critical component of laboratory best practices and regulatory compliance.

Key Documentation to Maintain:

  • Waste Characterization Records: Keep a copy of the Safety Data Sheet (SDS) for calcium glubionate anhydrous on file.

  • Waste Accumulation Logs: For each container of non-hazardous waste, maintain a log that includes the start date of accumulation and the date the container was filled.

  • Waste Pickup Manifests: When using a waste management contractor, retain copies of all waste manifests. These documents provide a chain of custody and proof of proper disposal.[3]

Personnel Training: The Human Element of Safety

All laboratory personnel who handle or generate chemical waste must receive training on the institution's specific waste management procedures.[7] This training should cover:

  • Waste characterization and segregation

  • Proper labeling and storage of waste containers

  • Emergency procedures for spills or accidental exposures

  • Documentation requirements

By fostering a culture of safety and responsibility, laboratories can ensure that the disposal of all chemical substances, including non-hazardous compounds like calcium glubionate anhydrous, is conducted in a manner that protects both human health and the environment.

References

  • VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • Non-hazardous Pharmaceutical Waste Disposal. (2023, March 20). Daniels Health. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. (2025, May 25). Easy RX Cycle. Retrieved from [Link]

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025, February 21). Westlab. Retrieved from [Link]

  • An Overview of Lab Packing and Laboratory Chemical Disposal. (2023, October 3). ILT. Retrieved from [Link]

  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. (2024, March 19). Business Waste. Retrieved from [Link]

  • Laboratory Waste Management Presentation. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Calcium Glubionate or Glucono Lactobionate SDS of Manufacturers. (2025, October 8). Anmol Chemicals. Retrieved from [Link]

  • CALCIUM GLUBIONATE ANHYDROUS. (n.d.). precisionFDA. Retrieved from [Link]

  • Calcium glubionate anhydrous | C18H32CaO19 | CID 6093407. (n.d.). PubChem. Retrieved from [Link]

  • Calcium Glubionate | C18H34CaO20 | CID 6093269. (n.d.). PubChem. Retrieved from [Link]

Sources

Navigating the Nuances of Safety: A Practical Guide to Personal Protective Equipment for Handling Calcium Glubionate Anhydrous

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the integrity of an experiment is paramount. This integrity extends beyond the precision of measurements and the purity of reagents; it is fundamentally rooted in a culture of safety. Handling any chemical substance, regardless of its perceived hazard level, demands a systematic approach to personal protection. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with Calcium Glubionate Anhydrous. Our focus is not merely on listing equipment, but on cultivating a safety-first mindset that understands the causality behind each procedural step.

Calcium Glubionate Anhydrous is a white, crystalline, odorless granule or powder, generally stable in air and potentially slightly hygroscopic[1]. While it is not classified as a highly hazardous substance, the physical nature of the compound as a fine powder and the potential for mild irritation necessitate a robust PPE protocol[2][3]. The primary routes of potential exposure are inhalation of airborne dust, and contact with skin and eyes. Adherence to the following guidelines is essential for mitigating these risks and ensuring a safe laboratory environment.

The Foundation of Safety: Hazard Assessment

Before any handling procedure, a thorough risk assessment is critical. For Calcium Glubionate Anhydrous, the principal hazards to consider are:

  • Eye Contact : Airborne powder can cause mechanical irritation. Some sources indicate the potential for mild eye irritation[2].

  • Skin Contact : Prolonged or repeated contact may lead to mild skin irritation[2].

  • Inhalation : The fine particulate nature of the powder means it can become airborne during handling (e.g., weighing, transferring), posing a risk of respiratory tract irritation[4].

While a Safety Data Sheet (SDS) for Calcium Glubionate may not list severe hazard statements, the core principle of laboratory safety is to minimize all chemical exposures. Therefore, PPE is selected to provide a reliable barrier against these potential exposures.

Core Protective Equipment: Your Primary Defense

The selection of PPE should be based on the specific task being performed. The following table summarizes the recommended PPE for common laboratory-scale operations involving Calcium Glubionate Anhydrous.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Dust Activities (e.g., handling sealed containers, visual inspection)Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required
Moderate-Dust Activities (e.g., weighing small quantities, preparing solutions in a well-ventilated area)Tightly fitting safety gogglesNitrile glovesStandard lab coatRecommended (N95 or equivalent dust mask)
High-Dust Potential Activities (e.g., large-quantity transfers, milling, blending)Tightly fitting safety goggles and a face shieldNitrile glovesLab coat or coverallsMandatory (N95 or higher, based on risk assessment)
Detailed Equipment Specifications
  • Eye and Face Protection : For most tasks, tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential to protect against airborne powder[5]. When performing operations with a high potential for dust generation, a face shield should be worn in addition to goggles for full-face protection[6][7].

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling solid powders, offering good dexterity and a protective barrier[8]. Gloves must be inspected for tears or punctures before each use. After handling the material, hands should be thoroughly washed and dried[5].

  • Body Protection : A standard, fully buttoned lab coat is required at a minimum to protect skin and personal clothing from contamination[7][9]. For larger-scale operations, disposable coveralls may be appropriate to prevent widespread contamination.

  • Respiratory Protection : The decision to use respiratory protection is task-dependent. Handling should always occur in a well-ventilated area[5]. For tasks that may generate dust, a disposable N95-type respirator or equivalent is recommended to prevent inhalation[8]. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary[5].

Operational Plans: From Donning to Disposal

A self-validating safety protocol relies on consistent, step-by-step procedures. The following workflows ensure that PPE is used effectively throughout the handling process.

Workflow for PPE Selection and Safe Handling

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the task at hand.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase Start Start: Handling Calcium Glubionate Anhydrous AssessTask Assess Task: - Quantity? - Dust Potential? Start->AssessTask LowDust Low Dust Potential (e.g., moving containers) AssessTask->LowDust Low ModDust Moderate Dust Potential (e.g., weighing small amounts) AssessTask->ModDust Moderate HighDust High Dust Potential (e.g., bulk transfer) AssessTask->HighDust High SelectGloves Wear Nitrile Gloves LowDust->SelectGloves SelectCoat Wear Lab Coat LowDust->SelectCoat PerformTask Perform Task in Well-Ventilated Area LowDust->PerformTask Safety Glasses Sufficient SelectGoggles Wear Safety Goggles ModDust->SelectGoggles ModDust->SelectGloves ModDust->SelectCoat SelectRespirator Wear N95 Respirator ModDust->SelectRespirator HighDust->SelectGoggles SelectFaceShield Add Face Shield HighDust->SelectFaceShield HighDust->SelectGloves HighDust->SelectCoat HighDust->SelectRespirator SelectGoggles->SelectFaceShield SelectRespirator->PerformTask End End of Task PerformTask->End

Caption: PPE selection workflow for handling Calcium Glubionate Anhydrous.

Experimental Protocol: Step-by-Step PPE Procedures

1. PPE Donning (Putting On) Sequence:

  • Objective: To ensure all protective barriers are correctly in place before handling the chemical.

  • Procedure:

    • Perform hand hygiene.

    • Don the lab coat or coveralls, ensuring it is fully buttoned or zipped.

    • If required, don the N95 respirator. Perform a seal check to ensure a tight fit.

    • Don eye protection (safety goggles). If needed, place the face shield over the goggles.

    • Don gloves, pulling the cuffs over the sleeves of the lab coat.

2. PPE Doffing (Removal) Sequence:

  • Objective: To remove contaminated PPE without exposing the handler or the environment. This sequence is critical to prevent cross-contamination.

  • Procedure:

    • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves in the designated waste container.

    • Face Shield/Goggles: Remove eye and face protection from the back of the head. Avoid touching the front surface. Place in a designated area for decontamination or disposal.

    • Lab Coat/Coveralls: Unfasten the lab coat, and peel it away from the body, rolling it inside out to contain any contaminants on the surface.

    • Respirator: Remove the respirator from the back of the head. Do not touch the front of the respirator.

    • Hand Hygiene: Perform thorough hand hygiene with soap and water immediately after removing all PPE.

3. Disposal of Contaminated PPE:

  • Objective: To ensure the safe and compliant disposal of potentially contaminated materials.

  • Procedure:

    • While pure Calcium Glubionate is generally not classified as hazardous waste, it is the generator's responsibility to make a final determination[10].

    • All disposable PPE (gloves, masks, coveralls) contaminated with Calcium Glubionate Anhydrous should be collected in a clearly labeled, sealed bag or container[10].

    • If local regulations and facility protocols determine the waste to be non-hazardous, it can typically be disposed of in the regular solid waste stream[10]. Do not use internal laboratory trash cans for chemical waste; use designated disposal routes.

    • Empty product containers must be "RCRA empty" (all possible contents removed). Deface the label to prevent misuse and dispose of the container according to your facility's procedures for non-hazardous waste[10].

Emergency Response: First Aid for Exposures

In the event of an accidental exposure despite PPE, immediate action is crucial.

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops[5].

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Consult a doctor[2][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[5].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[5].

By integrating these expert-driven protocols and understanding the reasoning behind them, you can build a resilient safety culture that protects both you and the integrity of your research.

References

  • Proper Disposal of Calcium Gluconate in a Laboratory Setting. Benchchem.
  • PPE For Chemical Handling With Example. Industrial Safety Tips.
  • PPE for Powder Handling: Support Operators Effectively. Dust Arrest.
  • CALCIUM GLUBIONATE - Safety Data Sheet. ChemicalBook.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • PPE and Safety for Chemical Handling. ACS Material.
  • MATERIAL SAFETY DATA SHEET - CALCIUM CHLORIDE.
  • Calcium Glubionate or Calcium Glucono Lactobionate Manufacturers, SDS.
  • Specifications, Uses, SDS of Calcium Glubionate Manufacturers.
  • Calcium Gluconate, USP (Anhydrous) (Premium Supplement Grade). Medisca.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。